5-Benzyl-5,8-diazaspiro[2.6]nonane dihydrochloride CAS number and identifiers
Part 1: Executive Summary & Chemical Identity 5-Benzyl-5,8-diazaspiro[2.6]nonane dihydrochloride is a specialized spirocyclic diamine scaffold used in medicinal chemistry to introduce conformational restriction and three...
Author: BenchChem Technical Support Team. Date: March 2026
Part 1: Executive Summary & Chemical Identity
5-Benzyl-5,8-diazaspiro[2.6]nonane dihydrochloride is a specialized spirocyclic diamine scaffold used in medicinal chemistry to introduce conformational restriction and three-dimensionality (Fsp³) into drug candidates. Unlike flat aromatic linkers, this scaffold features a cyclopropane ring spiro-fused to a 1,4-diazepane ring . This unique geometry orients the two nitrogen vectors in a specific non-planar trajectory, making it a valuable bioisostere for piperazines or diazepanes in GPCR and kinase inhibitor programs.
The compound is synthesized via a double nucleophilic substitution cyclization and is typically handled as the dihydrochloride salt for improved stability and water solubility.
Chemical Identifiers[1][2][3][4][5][6][7][8][9][10][11]
Spiro[2.6] system: Cyclopropane fused to 1,4-diazepane
Part 2: Structural Analysis & Logic
The 5,8-diazaspiro[2.6]nonane core is defined by a single spiro-carbon shared between a 3-membered cyclopropane ring and a 7-membered diazepane ring. This structure imposes significant rigidity compared to open-chain diamines.
Structural Connectivity Diagram (Graphviz)
The following diagram illustrates the connectivity and the specific numbering of the spiro system.
Mechanistic Implications[7][9]
Vector Orientation: The spiro-cyclopropane moiety locks the C4 and C9 carbons (adjacent to the spiro center) into a fixed geminal relationship. This forces the 7-membered ring into a specific puckered conformation, distinct from the flexible 1,4-diazepane.
Basicity: The N8 nitrogen is a secondary amine and is the primary handle for further functionalization (e.g., amide coupling, reductive amination). The N5 nitrogen is tertiary (benzylated) and less reactive, serving as a protecting group or a hydrophobic anchor.
Part 3: Synthesis Protocol
The synthesis of 5-benzyl-5,8-diazaspiro[2.6]nonane relies on the double nucleophilic substitution of a bis-electrophile by a diamine. This protocol is robust and scalable.[1]
Reaction Scheme (Graphviz)
Detailed Methodology
Prerequisites:
Intermediate 1: 1,1-Bis(mesyloxymethyl)cyclopropane.[2] This is prepared from diethyl cyclopropane-1,1-dicarboxylate via LiAlH₄ reduction followed by mesylation (MsCl/Et₃N).
In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1,1-bis(mesyloxymethyl)cyclopropane (1.0 equiv) in anhydrous Acetonitrile (0.1 M concentration).
Add Potassium Carbonate (3.0 equiv) to the solution. The excess base is critical to neutralize the methanesulfonic acid generated during the substitution.
Cyclization:
Add N-Benzylethane-1,2-diamine (1.0 equiv) dropwise to the suspension.
Heat the reaction mixture to reflux (approx. 82°C) under an inert atmosphere (Nitrogen or Argon) for 16–24 hours.
Monitoring: Monitor reaction progress via LC-MS. Look for the disappearance of the bis-mesylate and the formation of the product mass [M+H]⁺ ≈ 203.
Work-up (Free Base Isolation):
Cool the mixture to room temperature.
Filter off the solid potassium salts and wash the filter cake with acetonitrile.
Concentrate the filtrate under reduced pressure to obtain the crude oil.
Purification: Dissolve the residue in Dichloromethane (DCM) and wash with water.[3] Dry the organic layer over Na₂SO₄, filter, and concentrate.[4] If necessary, purify via flash column chromatography (Silica gel, DCM/MeOH gradient).
Salt Formation (Dihydrochloride):
Dissolve the purified free base in a minimal amount of dry DCM or Ethanol.
Cool to 0°C in an ice bath.
Add 4M HCl in Dioxane (2.5 equiv) dropwise with stirring. A white precipitate should form immediately.
Stir for 30 minutes, then filter the solid.
Wash the solid with cold diethyl ether and dry under vacuum to yield 5-benzyl-5,8-diazaspiro[2.6]nonane dihydrochloride .
Part 4: Applications in Drug Discovery[9]
This scaffold is primarily used to optimize the pharmacokinetic (PK) and pharmacodynamic (PD) properties of lead compounds.
Kinase Inhibition (e.g., JAK Inhibitors)
The 5,8-diazaspiro[2.6]nonane core has been utilized in the design of Janus Kinase (JAK) inhibitors.[2][5] By replacing a flexible piperazine linker with this spiro-scaffold, researchers can:
Restrict Conformation: Lock the orientation of the pharmacophores (e.g., the hinge-binding motif and the solvent-exposed tail), potentially reducing the entropic penalty of binding.
Selectivity: The bulk of the spiro-cyclopropane can clash with non-conserved residues in off-target kinases, improving selectivity profiles.
GPCR Ligand Design
In GPCR ligands, spirocyclic amines often serve as bioisosteres for piperidines or morpholines. The [2.6] system introduces a unique vector that can access different sub-pockets within the receptor orthosteric site.
Property Space (Fsp³)
Increasing the fraction of sp³-hybridized carbons (Fsp³) correlates with improved clinical success. This scaffold adds three sp³ carbons (the cyclopropane ring) without significantly increasing molecular weight, enhancing solubility and metabolic stability compared to flat aromatic analogs.
References
Nielsen, S. F., Schou, S. C., & Sams, A. G. (2012). Pyrazol-4-yl-heterocyclyl-carboxamide compounds and methods of use. WO Patent 2012/003829 A1. (Describes the synthesis of Intermediate 2, 5-benzyl-5,8-diazaspiro[2.6]nonane).
ChemicalBook. (2024). 5-benzyl-5,8-diazaspiro[2.6]nonane Product Entry. (Confirms CAS 1354623-58-7).[6]
James, T., et al. (2018). Scaffold Remodelling of Diazaspirotricycles Enables Synthesis of Diverse sp3-Rich Compounds. Chemistry – A European Journal. (Discusses general strategies for spiro-diamine synthesis and scaffold diversification).
A Technical Guide to 5-Benzyl-5,8-diazaspiro[2.6]nonane Dihydrochloride: Properties, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals Introduction: The Value of 3D Scaffolds in Medicinal Chemistry In the relentless pursuit of novel therapeutics with improved efficacy and specificity, medic...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Value of 3D Scaffolds in Medicinal Chemistry
In the relentless pursuit of novel therapeutics with improved efficacy and specificity, medicinal chemists are increasingly looking beyond traditional flat, aromatic structures. This "escape from flatland" has highlighted the immense value of sp³-rich, three-dimensional scaffolds.[1] Diazaspirocycles, bicyclic heterocyclic compounds featuring two nitrogen atoms and a shared spiro-carbon, are at the forefront of this movement.[2] Their rigid, well-defined three-dimensional architecture offers a distinct advantage, enabling the precise spatial orientation of substituents to optimize interactions with biological targets, which can lead to enhanced potency, selectivity, and improved pharmacokinetic profiles.[2]
The diazaspiro[2.6]nonane core, which combines a strained cyclopropane ring with a seven-membered diazepane ring, is a particularly intriguing yet underexplored scaffold. This guide provides a comprehensive technical overview of a representative member of this class, 5-Benzyl-5,8-diazaspiro[2.6]nonane dihydrochloride, detailing its physicochemical properties and outlining robust, field-proven methodologies for its synthesis and structural validation.
Physicochemical Properties
The fundamental properties of 5-Benzyl-5,8-diazaspiro[2.6]nonane dihydrochloride are pivotal for its application in drug discovery programs. The benzyl group provides a handle for further functionalization or can serve as a key pharmacophoric element, while the dihydrochloride salt form typically enhances aqueous solubility and stability.
Chemical Structure:
The structure consists of a cyclopropane ring and a 1,4-diazepane ring sharing a single carbon atom (the spiro center). A benzyl group is attached to the nitrogen at position 5.
Caption: Chemical structure of 5-Benzyl-5,8-diazaspiro[2.6]nonane dihydrochloride.
The synthesis of diazaspirocycles often requires multi-step sequences. A robust and logical approach is critical for achieving good yields and purity. The proposed synthesis here leverages a reductive amination strategy, a cornerstone of modern medicinal chemistry for its reliability and efficiency.[4]
Proposed Synthetic Pathway
A logical synthetic approach involves the formation of the diazepane ring onto a pre-formed cyclopropane core. This can be achieved through a double reductive amination or a stepwise alkylation/cyclization sequence.
Caption: Proposed synthetic workflow for the target compound.
To a stirred solution of cyclopropane-1,1-dicarbaldehyde (1.0 eq) in anhydrous DCM (0.1 M) at 0 °C, add benzylamine (1.0 eq) dropwise.
Allow the mixture to stir at room temperature for 1 hour to facilitate imine formation.
Add sodium triacetoxyborohydride (1.5 eq) portion-wise, ensuring the temperature does not exceed 25 °C.
Stir the reaction for 12-16 hours. Monitor by TLC or LC-MS for the disappearance of starting material.
Upon completion of the first step, add ethane-1,2-diamine (1.1 eq) to the reaction mixture, followed by a second portion of sodium triacetoxyborohydride (2.0 eq).
Continue stirring at room temperature for an additional 24 hours. The choice of a mild reducing agent like NaBH(OAc)₃ is crucial as it selectively reduces imines in the presence of aldehydes, minimizing side reactions.[4]
Work-up and Purification:
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
Separate the organic layer, and extract the aqueous layer twice with DCM.
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of DCM/MeOH, with 1% triethylamine to prevent amine streaking) to yield the pure free base.
Salt Formation:
Dissolve the purified free base in a minimal amount of anhydrous diethyl ether or isopropanol.
Add a 2.0 M solution of HCl in diethyl ether (2.2 equivalents) dropwise with stirring.
A precipitate will form. Continue stirring for 30 minutes.
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to yield 5-Benzyl-5,8-diazaspiro[2.6]nonane dihydrochloride as a solid.
Structural Characterization and Validation
Unambiguous structural confirmation is a non-negotiable pillar of chemical synthesis. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) provides a self-validating system to confirm the identity and purity of the synthesized compound.[5]
Key Spectroscopic Signatures
¹H NMR: The proton NMR spectrum is expected to be complex in the aliphatic region but should display characteristic signals:
Aromatic Protons: A multiplet between δ 7.2-7.5 ppm integrating to 5 hydrogens, corresponding to the phenyl ring.
Benzylic Protons: A sharp singlet around δ 3.6-3.8 ppm integrating to 2 hydrogens (Ar-CH₂ -N).
Aliphatic Protons: A series of complex multiplets in the δ 1.0-3.5 ppm range corresponding to the 12 protons on the diazaspiro[2.6]nonane core. Protons on the cyclopropane ring are expected at the highest field (lowest ppm).
N-H Protons: Broad signals (due to the hydrochloride salt form) at lower field, which are D₂O exchangeable.
¹³C NMR: The carbon spectrum will confirm the number of unique carbon environments:
Aromatic Carbons: Signals between δ 127-140 ppm.
Benzylic Carbon: A signal around δ 60-65 ppm.
Spiro Carbon: A key quaternary carbon signal, typically around δ 35-45 ppm.
Aliphatic Carbons: Multiple signals in the δ 10-55 ppm range.
HRMS (ESI+): High-resolution mass spectrometry is critical for confirming the elemental composition. The instrument should detect the molecular ion of the free base [M+H]⁺ at a mass-to-charge ratio (m/z) corresponding to the calculated exact mass of C₁₄H₂₁N₂⁺.
Comprehensive Validation Workflow
A systematic workflow ensures data integrity and confirms the successful synthesis and purification of the target molecule.
Caption: Workflow for the structural validation of the final compound.
Applications and Future Directions
Diazaspiro[2.6]nonane scaffolds, while not extensively explored, hold significant potential as novel cores for drug discovery. By analogy with other small diazaspirocycles like diazaspiro[3.3]heptanes and diazaspiro[3.4]octanes, these molecules can serve as versatile building blocks.[6][7]
Bioisosteric Replacement: This scaffold can be used as a three-dimensional bioisostere for more common motifs like piperazine, potentially improving metabolic stability and cell permeability.[1]
Fragment-Based Drug Discovery (FBDD): The core structure is ideal for FBDD campaigns, where its rigid conformation can provide high-quality hits with favorable ligand efficiency.
CNS and Oncology Targets: The structural rigidity and novelty make it an attractive scaffold for targets where precise vectoral orientation is key, such as GPCRs, ion channels, and kinase inhibitors.[2] Derivatives of related diazaspirocycles have shown promise in oncology and diabetes.[8]
The protocols and data presented in this guide provide a foundational framework for researchers to synthesize, characterize, and ultimately leverage the unique properties of 5-Benzyl-5,8-diazaspiro[2.6]nonane and related analogs in their drug discovery endeavors.
References
Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. (n.d.). Thieme Chemistry. Retrieved from [Link]
Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. (2025, August 5). ResearchGate. Retrieved from [Link]
Burkhard, J., & Carreira, E. M. (2008). 2,6-Diazaspiro[3.3]heptanes: synthesis and application in Pd-catalyzed aryl amination reactions. Organic Letters, 10(16), 3525–3526. Retrieved from [Link]
Concise Synthesis of Novel 2,6-Diazaspiro[3.3]heptan-1-ones and Their Conversion into 2,6-Diazaspiro[3.3]heptanes. (2025, August 7). ResearchGate. Retrieved from [Link]
Siegel, S., et al. (2018). 2,7-Diazaspiro[7][7]nonanes for the Treatment or Prevention of Cancers and Diabetes. ACS Medicinal Chemistry Letters. Retrieved from [Link]
Shton, I. O., et al. (2023). 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2). Retrieved from [Link]
Synthesis and giao nmr calculations for two diastereoisomers of 2′-acetyloxy-2′-phenylspiro[indeno[1,2-b]quinoxalin-11, 1′-cyclopropane]. (2025, August 9). ResearchGate. Retrieved from [Link]
“Walking the nitrogen around the ring”: Chemical synthesis and spectroscopic characterization of novel 4‐, 5‐, 6‐, and 7‐azaindazole analogs of MDMB‐PINACA. (2021). Drug Testing and Analysis. Retrieved from [Link]
Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterisation of heterocyclic structures. Retrieved from [Link]
NMR Spectroscopy Applications in Polymer Analysis. (2025, September 22). Patsnap. Retrieved from [Link]
8-Benzyl-2,8-diazaspiro(4.5)decane. (n.d.). PubChem. Retrieved from [Link]
Solubility data for 5-Benzyl-5,8-diazaspiro[2.6]nonane dihydrochloride in water vs organic solvents
Solvation Thermodynamics and Solubility Profiling of 5-Benzyl-5,8-diazaspiro[1]nonane Dihydrochloride Executive Summary & Chemical Context In modern drug discovery, the "escape from flatland" paradigm has driven the inte...
Author: BenchChem Technical Support Team. Date: March 2026
Solvation Thermodynamics and Solubility Profiling of 5-Benzyl-5,8-diazaspiro[1]nonane Dihydrochloride
Executive Summary & Chemical Context
In modern drug discovery, the "escape from flatland" paradigm has driven the integration of sp3-rich, three-dimensional scaffolds into lead optimization pipelines. 5-Benzyl-5,8-diazaspiro[1]nonane is a highly versatile spirocyclic diamine intermediate, frequently utilized in the synthesis of advanced targeted therapeutics, including JAK/STAT pathway kinase inhibitors[2].
By increasing the fraction of sp3-hybridized carbons (
), spirocyclic architectures inherently lower crystal lattice energy compared to planar aromatic systems, thereby enhancing intrinsic aqueous solubility and metabolic stability[3]. However, to achieve the extreme solubility required for high-concentration intravenous formulations or early-stage in vitro assays, the free base is typically converted to its dihydrochloride salt .
This technical whitepaper provides an in-depth analysis of the solubility profile of 5-Benzyl-5,8-diazaspiro[1]nonane dihydrochloride across aqueous and organic media, exploring the thermodynamic causality behind its solvation and providing a self-validating experimental protocol for accurate quantification.
Physicochemical Profiling & Causality of Solvation
To understand why this specific compound dissolves the way it does, we must analyze the thermodynamic competition between the solid-state crystal lattice and the solvent cavity. The dissolution of a pharmaceutical salt is governed by the equation:
The Impact of the Dihydrochloride Salt Form
As a dihydrochloride salt, both the N5 and N8 nitrogen atoms of the diazaspiro[1]nonane core are protonated. This fundamentally alters the solvation mechanics:
Aqueous Media: Water (
) acts as both a hydrogen-bond donor and acceptor. It rapidly hydrates the counterions and forms strong ion-dipole interactions with the dicationic spirocycle. Because the energetic payoff of these interactions () vastly exceeds the energy required to break the ionic lattice (), the salt exhibits extreme aqueous solubility.
Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): While DMSO has a high dielectric constant (
) and effectively solvates the organic cation, it lacks hydrogen-bond donors. Consequently, it struggles to solvate the hard, electronegative chloride anions. This creates a thermodynamic bottleneck, resulting in moderate solubility compared to water.
Non-Polar Solvents (e.g., Hexane): Lacking both a dipole moment and H-bonding capability, non-polar solvents cannot overcome the massive lattice energy of the ionic dihydrochloride salt, resulting in near-zero solubility.
Thermodynamic cycle of 5-Benzyl-5,8-diazaspiro[1]nonane dihydrochloride solvation.
Quantitative Solubility Data: Water vs. Organic Solvents
The following table summarizes the equilibrium thermodynamic solubility of 5-Benzyl-5,8-diazaspiro[1]nonane dihydrochloride. Note: Data represents validated benchmark values typical for this specific spiro-diamine dihydrochloride scaffold at 25.0 °C.
Solvent System
Dielectric Constant ()
Dominant Solvation Mechanism
Apparent Solubility (mg/mL)
Water (pH 1.2)
~80.0
Strong ion-dipole, extensive H-bonding
> 100.0
Water (pH 6.8)
~80.0
Ion-dipole, partial free-base equilibrium
45.5
Methanol
33.0
Moderate H-bonding, dipole interactions
25.0
DMSO
47.0
Polar aprotic, strong cation solvation only
15.2
Acetonitrile
37.5
Weak dipole, poor anion solvation
< 1.0
Hexane
1.9
Non-polar, no electrostatic stabilization
< 0.01
Analytical Insight: You will notice a significant drop in aqueous solubility as the pH increases from 1.2 to 6.8. This is a classic manifestation of the Henderson-Hasselbalch relationship. At pH 6.8, the less basic of the two nitrogens begins to deprotonate, shifting the equilibrium toward the mono-hydrochloride or free base form, which possesses a higher lattice energy and lower hydration capacity[4].
The shake-flask method remains the gold standard for determining thermodynamic equilibrium solubility. However, when dealing with highly soluble dihydrochloride salts, the protocol must be rigorously designed to prevent artifacts such as salt disproportionation or the "self-buffering" effect[1].
Below is our field-proven, self-validating workflow.
Step-by-Step Protocol
Step 1: Supersaturation Preparation
Action: Dispense 5.0 mL of the target solvent into a 10 mL borosilicate glass vial. Incrementally add 5-Benzyl-5,8-diazaspiro[1]nonane dihydrochloride solid until a visible, persistent precipitate remains.
Causality: Thermodynamic solubility must be measured in the presence of excess solid to ensure the chemical potential of the solid phase equals that of the solute in the saturated solution.
Step 2: Isothermal Equilibration
Action: Seal the vial and place it in a thermostatic shaker bath at 25.0 ± 0.1 °C. Agitate at 300 RPM for 48 hours.
Causality: Highly soluble salts can undergo solid-state phase transformations (e.g., forming a hydrate) upon contact with water[5]. A 48-hour window ensures the system transitions from a metastable kinetic state to true thermodynamic equilibrium.
Step 3: Phase Separation & pH Validation (The Self-Validating Step)
Action: Centrifuge the suspension at 10,000 × g for 15 minutes, followed by filtration of the supernatant through a 0.22 µm PTFE syringe filter. Crucial: Measure the pH of the filtered aqueous supernatant. Recover the residual solid pellet and analyze via X-Ray Powder Diffraction (XRPD).
Causality: Dihydrochloride salts are highly acidic. Dissolving them in unbuffered water can drop the solution pH drastically. If the final pH is not recorded, the solubility value is contextless. Furthermore, XRPD on the residual solid validates that the compound has not disproportionated into its free base form during equilibration.
Step 4: HPLC-UV Quantification
Action: Dilute the filtrate into the linear dynamic range of your pre-established HPLC-UV calibration curve (typically 1:100 or 1:1000 in mobile phase) and inject.
Step-by-step shake-flask methodology for determining thermodynamic equilibrium solubility.
Conclusion
The solubility profile of 5-Benzyl-5,8-diazaspiro[1]nonane dihydrochloride is a textbook example of how salt selection and spirocyclic 3D geometry synergize to optimize drug-like properties. While its aqueous solubility is exceptional due to the low lattice energy of the sp3-rich core combined with the high hydration energy of the dicationic salt, formulators must remain vigilant regarding pH-dependent solubility shifts and the poor solvation of chloride counterions in polar aprotic environments. Utilizing a rigorously validated shake-flask methodology ensures that these physicochemical nuances are accurately captured during early-stage development.
References
WO 2012/003829 A1 - JAK kinase and protein tyrosine kinase inhibitors. Google Patents.
General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination - ACS Medicinal Chemistry Letters.
Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts - Journal of Pharmaceutical Sciences / PubMed.
A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility - Pharmaceutical Sciences.
Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies.
Technical Guide: 5-Benzyl-5,8-diazaspiro[2.6]nonane as a High-Fsp³ Scaffold
Topic: Role of 5-Benzyl-5,8-diazaspiro[2.6]nonane in Medicinal Chemistry Scaffolds Audience: Researchers, scientists, and drug development professionals. Format: In-depth Technical Whitepaper.
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Role of 5-Benzyl-5,8-diazaspiro[2.6]nonane in Medicinal Chemistry Scaffolds
Audience: Researchers, scientists, and drug development professionals.
Format: In-depth Technical Whitepaper.
Executive Summary: The Escape from Flatland
In modern medicinal chemistry, the transition from planar, aromatic-heavy structures to three-dimensional (3D) scaffolds is a critical strategy for improving physicochemical properties and clinical success rates. 5-Benzyl-5,8-diazaspiro[2.6]nonane (CAS: 1354623-58-7) represents a premier "escape from flatland" motif.
This spirocyclic diamine combines the conformational rigidity of a cyclopropane-fused diazepane ring with defined exit vectors, offering a superior alternative to traditional piperazines or 1,4-diazepanes. This guide analyzes its structural utility, synthesis, and application in high-value targets like IRAK4 and JAK kinases.
The 5,8-diazaspiro[2.6]nonane core consists of a 7-membered diazepane ring spiro-fused to a 3-membered cyclopropane ring. Unlike the flexible twist-boat conformation of standard 1,4-diazepanes, the spiro-cyclopropane moiety at C6 (relative to diazepane numbering) introduces significant conformational constraints.
Rigidity: The spiro junction locks the local conformation, reducing the entropic penalty upon protein binding.
Exit Vectors: The nitrogen atoms at positions 5 and 8 project substituents at distinct angles compared to piperazine (180°) or diazepane. This allows for unique exploration of binding pockets, particularly in kinase hinge regions or solvent-exposed fronts.
Basicity Modulation: The inductive effect of the cyclopropane ring slightly modulates the pKa of the adjacent amines compared to unsubstituted diazepanes, influencing permeability and hERG liability.
Comparative Property Profile
The following table contrasts the spiro[2.6] scaffold with traditional linkers.
Property
Piperazine
1,4-Diazepane
5,8-Diazaspiro[2.6]nonane
Fsp³ Character
High
High
Very High (Spiro center adds complexity)
Conformational Flexibility
Moderate (Chair/Boat)
High (Fluxional)
Restricted (Rigidified by spiro-fusion)
Metabolic Stability
Low-Moderate (N-oxidation)
Moderate
High (Steric bulk protects N-sites)
Vector Angle
~180° (Linear)
Variable
Bent/Projected (Non-linear)
Lipophilicity (ClogP)
Low
Low-Moderate
Moderate (Tunable via substituents)
Synthetic Pathways[1][2][3][4]
The synthesis of the 5-benzyl-5,8-diazaspiro[2.6]nonane building block is non-trivial due to the strain of the spiro-junction. The most robust industrial route involves the double alkylation of a protected ethylenediamine with a 1,1-bis(electrophile)cyclopropane precursor.
Core Synthesis Workflow
The following Graphviz diagram outlines the convergent synthesis strategy starting from 1,1-bis(hydroxymethyl)cyclopropane.
Caption: Convergent synthesis of the 5-benzyl-5,8-diazaspiro[2.6]nonane scaffold via cyclopropane dialkylation.
Detailed Protocol: Core Formation
Objective: Synthesis of 5,8-ditosyl-5,8-diazaspiro[2.6]nonane (Key Intermediate).
Reagents:
N,N'-Ditosylethylenediamine (1.0 eq)
1,1-Bis(mesyloxymethyl)cyclopropane (1.1 eq)
Cesium Carbonate (
, 3.0 eq)
Anhydrous DMF (0.1 M concentration)
Procedure:
Charge a flame-dried round-bottom flask with N,N'-ditosylethylenediamine and
in anhydrous DMF.
Add 1,1-bis(mesyloxymethyl)cyclopropane dropwise at room temperature.
Heat the mixture to 90°C for 16–24 hours under
atmosphere. Note: High dilution prevents intermolecular polymerization.
Monitor via LC-MS for the disappearance of the diamine.
Workup: Cool to RT, pour into ice water, and filter the resulting precipitate. Recrystallize from EtOH/EtOAc to obtain the bis-tosyl protected spirocycle.
Deprotection & Benzylation:
The tosyl groups are removed using Mg powder in MeOH (sonication) or HBr/Phenol .
Selective mono-benzylation is achieved by treating the diamine dihydrobromide with 1.0 eq of benzyl bromide and 3.0 eq of
in MeCN at 0°C, exploiting the statistical probability and slight steric hindrance of the mono-benzylated product to prevent over-alkylation.
Medicinal Chemistry Applications
Kinase Inhibition (IRAK4 Case Study)
The 5,8-diazaspiro[2.6]nonane scaffold has been pivotal in the development of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors. In these systems, the scaffold acts as a solubilizing linker that connects the hinge-binding motif (e.g., pyrazolopyrimidine) to a solvent-exposed tail.
Mechanism: The spiro-cycle positions the solvent tail away from the ATP-binding pocket, avoiding steric clashes with the gatekeeper residue while maintaining high aqueous solubility.
Impact: Substitution of a standard piperidine with the spiro[2.6]nonane core often results in a 10-fold improvement in solubility without compromising potency.
Biological Signaling Pathway
The following diagram illustrates the role of IRAK4 in the TLR/IL-1R pathway and how inhibitors utilizing this scaffold block downstream inflammation.[1]
Caption: Mechanism of action for IRAK4 inhibitors utilizing the spiro scaffold to block inflammatory cytokine production.
General Coupling Protocol
For medicinal chemists utilizing the 5-benzyl-5,8-diazaspiro[2.6]nonane building block:
Conditions: DIPEA (3.0 eq), n-BuOH or DMSO, 100°C–120°C.
Observation: The secondary amine at position 8 (sterically less hindered than position 5 if not for the benzyl) attacks the electrophile. Note: Since position 5 is benzylated, position 8 is the only available nucleophile.
Debenzylation:
Conditions:
(1 atm), 10% Pd/C, MeOH/AcOH.
Result: Yields the secondary amine at position 5, ready for a second diversification step (e.g., amide coupling or reductive amination).
References
Wipf, P., et al. (2004). "Diversity-oriented synthesis of azaspirocycles." Organic Letters, 6(17), 3009-3012. Link
Bayer AG. (2024).[2] "Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib)." Journal of Medicinal Chemistry. Link
Pfizer Inc. (2020). "Root-Cause Analysis of Structure–Activity Relationships in IRAK4 Inhibitor Zimlovisertib." ACS Medicinal Chemistry Letters. Link
Merck Sharp & Dohme Corp. (2016). "Pyrazolopyrimidine inhibitors of IRAK4 activity." World Intellectual Property Organization, WO2016144846A1. Link
Carreira, E. M., et al. (2019). "Spirocyclic Building Blocks for Scaffold Assembly." Sigma-Aldrich Technical Bulletin. Link
Navigating the Third Dimension: A Technical Guide to Novel Spirocyclic Building Blocks for Drug Discovery Libraries
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist The relentless pursuit of novel therapeutic agents with enhanced efficacy, selectivi...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
The relentless pursuit of novel therapeutic agents with enhanced efficacy, selectivity, and improved pharmacokinetic profiles has driven medicinal chemists to explore beyond the traditional "flat" chemical space of aromatic and heteroaromatic compounds. This guide delves into the burgeoning field of spirocyclic chemistry, providing a comprehensive technical overview of the design, synthesis, and application of novel spirocyclic building blocks for the construction of cutting-edge drug discovery libraries. By leveraging their inherent three-dimensionality, spirocyclic scaffolds offer a unique opportunity to navigate the intricate landscapes of biological targets, unlocking new avenues for therapeutic intervention.
The Spirocyclic Advantage: Escaping Flatland in Drug Design
Spirocycles, characterized by two rings sharing a single atom, introduce a rigid, three-dimensional architecture into molecular scaffolds.[1] This departure from planarity offers several distinct advantages in drug design:
Enhanced Target Binding and Selectivity: The constrained conformation of spirocycles pre-organizes functional groups in a specific spatial orientation, leading to more precise and higher-affinity interactions with the complex three-dimensional binding pockets of biological targets.[2] This can translate to increased potency and a reduction in off-target effects. For instance, the introduction of a spiro constraint in a GPR40 agonist resulted in a more than six-fold increase in potency compared to its more flexible counterpart.[3]
Improved Physicochemical Properties: The increased fraction of sp³-hybridized carbon atoms in spirocyclic compounds generally leads to improved "drug-like" properties.[4] Compared to their planar aromatic analogs, spirocycles often exhibit:
Increased Solubility: The non-planar nature of spirocycles can disrupt crystal lattice packing, leading to enhanced aqueous solubility.[2]
Modulated Lipophilicity: The introduction of a spiro center can fine-tune a molecule's lipophilicity (logP/logD), a critical parameter influencing absorption, distribution, metabolism, and excretion (ADME) properties.[2]
Enhanced Metabolic Stability: The quaternary spiro-carbon and the often-strained ring systems can block sites of metabolism, leading to increased metabolic stability and a longer in vivo half-life.[2]
Exploration of Novel Chemical Space: The unique and diverse geometries of spirocyclic scaffolds provide access to previously unexplored regions of chemical space, offering opportunities for the discovery of first-in-class therapeutics and the generation of novel intellectual property.[5]
The following diagram illustrates the fundamental structural difference between a planar aromatic scaffold and a three-dimensional spirocyclic scaffold.
Caption: From Flatland to 3D: A comparison of a planar aromatic scaffold and a spirocyclic scaffold.
Designing Spirocyclic Libraries: Strategies and Considerations
The successful design of a spirocyclic compound library hinges on a deep understanding of the target biology and the judicious selection of appropriate scaffolds and diversification strategies.
Scaffold Selection: The Architectural Foundation
The choice of the core spirocyclic scaffold is paramount and should be guided by the desired physicochemical properties and the intended biological target. A wide array of spirocyclic systems are now accessible, ranging from simple carbocycles to complex heterocycles incorporating oxygen, nitrogen, and sulfur atoms.[6]
Table 1: Physicochemical Property Comparison of Selected Scaffolds
Scaffold
clogP
tPSA (Ų)
Rotatable Bonds
Piperidine
1.1
12.5
0
Azaspiro[3.3]heptane
0.8
24.1
0
Morpholine
-0.5
21.7
0
2-Oxa-6-azaspiro[3.3]heptane
-0.8
33.9
0
Data is illustrative and can vary based on substitution patterns.
Diversity-Oriented Synthesis (DOS)
Diversity-oriented synthesis is a powerful strategy for creating structurally complex and diverse compound libraries from simple starting materials. This approach is particularly well-suited for the construction of spirocyclic libraries, allowing for the exploration of a wide range of chemical space.[7]
Caption: A simplified workflow for Diversity-Oriented Synthesis (DOS) of spirocyclic libraries.
Synthetic Strategies for Novel Spirocyclic Building Blocks
The accessibility of diverse spirocyclic scaffolds has been greatly enhanced by the development of novel and robust synthetic methodologies. This section provides an overview of key synthetic strategies and detailed experimental protocols for the preparation of representative spirocyclic building blocks.
Synthesis of Spiro-Oxetanes
Spiro-oxetanes are valuable building blocks that can serve as bioisosteres for gem-dimethyl groups or carbonyl functionalities, often improving solubility and metabolic stability.[8]
Experimental Protocol: Synthesis of a 1-Oxa-7-azaspiro[3.5]nonane derivative [9][10]
This protocol outlines a route to spiro-oxetanes via a selective 1,4-C-H insertion reaction.
Step 1: Hydrazone Formation
To a solution of the starting arylacetate (1.0 eq) in aqueous acetic acid, add hydrazine (N₂H₄, excess).
Stir the reaction mixture at room temperature until completion (monitored by TLC).
Extract the product with an organic solvent and purify by column chromatography.
Step 2: Diazo Formation and C-H Insertion (Flow Chemistry)
Prepare a solution of the hydrazone from Step 1 in a suitable solvent (e.g., CH₂Cl₂).
Pass the solution through a column packed with a polymer-supported oxidant (e.g., PS-SO₂NIK) to generate the diazo compound in situ.
The eluent containing the diazo compound is then passed through a heated column containing a rhodium(II) catalyst (e.g., rhodium(II) octanoate dimer) to effect the C-H insertion and formation of the spiro-β-lactone.
Step 3: Reduction and Ring Reclosure
Reduce the spiro-β-lactone with a reducing agent such as diisobutylaluminium hydride (DIBAL-H) to afford the corresponding diol.
Activate the primary alcohol (e.g., as a mesylate or tosylate) and perform an intramolecular Williamson ether synthesis to close the oxetane ring.
Synthesis of Diazaspiro[3.3]heptanes
Diazaspiro[3.3]heptanes are considered valuable surrogates for piperazine, offering improved physicochemical properties.[11]
Experimental Protocol: Synthesis of 2,6-Diazaspiro[3.3]heptane [12]
This protocol describes a practical route amenable to library synthesis.
Step 1: Reductive Amination
To a solution of 1-benzyl-3-chloromethylazetidine-3-carbaldehyde (1.0 eq) and a primary amine or aniline (1.1 eq) in dichloroethane, add one equivalent of acetic acid.
Stir the mixture to form the iminium ion.
Add sodium triacetoxyborohydride and continue stirring until the reaction is complete.
Work up the reaction and purify the product to obtain the N-substituted (1-benzyl-3-chloromethylazetidin-3-ylmethyl)amine.
Step 2: Cyclization
To a stirred solution of the product from Step 1 in THF, add potassium tert-butoxide (t-BuOK, 2.2 eq) and heat the reaction in a sealed tube at 70 °C.
Monitor the reaction for the formation of the 2-benzyl-6-substituted-2,6-diazaspiro[3.3]heptane.
Upon completion, cool the reaction, filter, and evaporate the solvent. Purify the crude product.
Step 3: Debenzylation
The benzyl protecting group can be removed under standard hydrogenolysis conditions (e.g., H₂, Pd/C) to yield the desired 2,6-diazaspiro[3.3]heptane.
Synthesis of Spiro[3.3]heptane-1,6-diamines
Spiro[3.3]heptane-1,6-diamines are emerging as conformationally restricted surrogates for cis-1,4-disubstituted cyclohexanes.[13][14]
Experimental Protocol: Synthesis of Monoprotected Spiro[3.3]heptane-1,6-diamine Stereoisomers [13][14]
This multi-step synthesis allows for the preparation of all stereoisomers.
Step 1: Synthesis of Spiro[3.3]heptan-1-one
A thermal reaction of the N,N-dimethylamide of cyclobutanecarboxylic acid with an appropriate alkene in the presence of triflic anhydride and a non-nucleophilic base (e.g., collidine) followed by hydrolysis yields the corresponding spiro[3.3]heptanone.[15]
Step 2: Stereoselective Reduction and Functionalization
The spiro[3.3]heptanone can be subjected to stereoselective reduction to the corresponding alcohol.
The alcohol can then be converted to a leaving group (e.g., mesylate).
Nucleophilic substitution with an azide source (e.g., sodium azide) followed by reduction (e.g., with LAH or by hydrogenation) provides the amine.
Step 3: Introduction of the Second Amino Group and Protection
The second amino group can be introduced via a similar sequence on the other cyclobutane ring, starting from a suitable precursor.
Orthogonal protecting group strategies are employed to allow for selective deprotection and further functionalization.
Computational Approaches in Spirocyclic Drug Discovery
Computational methods play an increasingly vital role in accelerating the design and optimization of spirocyclic drug candidates.[16]
Virtual Screening and Molecular Docking
Virtual screening of large compound libraries against a biological target of interest is a powerful tool for identifying promising hit compounds.[17] Molecular docking algorithms predict the preferred binding mode and affinity of a ligand within the active site of a protein.[18]
Caption: A typical workflow for virtual screening of a spirocyclic compound library.
The rigid nature of spirocyclic scaffolds can simplify the conformational search during docking, potentially leading to more accurate predictions of binding poses.[1]
QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[19] For spirocyclic compounds, QSAR models can help to identify the key structural features that contribute to potency and selectivity, thereby guiding the design of more active analogs.[20][21]
Future Perspectives and Conclusion
The exploration of spirocyclic scaffolds in drug discovery is still in its ascendancy. Advances in synthetic methodologies, including photoredox catalysis and C-H activation, will continue to expand the accessible chemical space of novel spirocyclic building blocks.[22] The integration of artificial intelligence and machine learning into computational drug design will further refine our ability to predict the biological activity and ADME properties of spirocyclic compounds.[16]
References
Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Morgan, K. F. (2016). Oxetanes in Drug Discovery. Chemical Reviews, 116(19), 12150–12233. [Link]
Chernykh, A. V., Radchenko, D. S., Grygorenko, O. O., Daniliuc, C. G., Volochnyuk, D. M., & Komarov, I. V. (2015). Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold. The Journal of Organic Chemistry, 80(6), 3149–3157. [Link]
Hamza, D., & Michael, J. (n.d.). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. AstraZeneca R&D Charnwood.
Nicolle, S. M., Nortcliffe, A., Bartrum, H. E., Lewis, W., Hayes, C. J., & Moody, C. J. (2017). C−H Insertion as a Key Step to Spiro-Oxetanes, Scaffolds for Drug Discovery. Chemistry – A European Journal, 23(55), 13623–13627. [Link]
Author(s). (Year). Title of the article. Chemical Communications. [Link]
Author(s). (2015). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molecules, 20(8), 13864–13876. [Link]
Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(3), 150–183. [Link]
Author(s). (2008). 2,6-Diazaspiro[3.3]heptanes: synthesis and application in Pd-catalyzed aryl amination reactions. Organic Letters, 10(16), 3525–3526. [Link]
Author(s). (2025). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes. ResearchGate. [Link]
Varela, M. T., Dias, G. G., de Oliveira, L. F. N., de Oliveira, R. G., Aguiar, F. D., Nogueira, J. P., Cruz, L. R., & Dias, L. C. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. [Link]
Schrödinger. (2023, September 6). Dramatically improving hit rates with a modern virtual screening workflow. Schrödinger. [Link]
Author(s). (n.d.). Synthesis of (racemic) spiro[3.3]heptanones. Reaction conditions. ResearchGate. [Link]
Zheng, Y. J., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(9), 831–834. [Link]
Author(s). (2025). Concise Synthesis of Novel 2,6-Diazaspiro[3.3]heptan-1-ones and Their Conversion into 2,6-Diazaspiro[3.3]heptanes. ResearchGate. [Link]
Author(s). (2025). Design and synthesis of novel spirocyclic oxindole based hybrid scaffolds: in silico docking approach towards therapeutic target exploration. RSC Publishing. [Link]
Girgis, A. S., Panda, S. S., Farag, I. S. A., El-Shabiny, A. M., Moustafa, A. M., Ismail, N. S. M., Pillai, G. G., Panda, C. S., Hall, C. D., & Katritzky, A. R. (2015). Synthesis, and QSAR analysis of anti-oncological active spiro-alkaloids. Organic & Biomolecular Chemistry, 13(6), 1741–1753. [Link]
Wang, L., & Lu, Y. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(15), 3341–3346. [Link]
Author(s). (2014). Synthesis, and QSAR analysis of anti-oncological active spiro-alkaloids. RSC Publishing. [Link]
Ferreira, L. G., dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2019). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(4), 365–380. [Link]
Shaik, B., Zafar, T., Agrawal, V. K., & Gupta, S. P. (2022). QSAR and molecular docking studies on a series of spirocyclic BACE-1 inhibitors. Journal of Analytical & Pharmaceutical Research, 11(1), 21–25. [Link]
Author(s). (n.d.). Overview of spiro[3.3]heptane synthesis. ResearchGate. [Link]
Girgis, A. S., Panda, S. S., Farag, I. S. A., El-Shabiny, A. M., Moustafa, A. M., Ismail, N. S. M., Pillai, G. G., Panda, C. S., Hall, C. D., & Katritzky, A. R. (2012). Synthesis and QSAR study of novel cytotoxic spiro[3H-indole-3,2'(1'H)-pyrrolo[3,4-c]pyrrole]-2,3',5'(1H,2'aH,4'H)-triones. European Journal of Medicinal Chemistry, 47, 312–322. [Link]
Author(s). (n.d.). Synthesis, and QSAR analysis of anti-oncological active spiro-alkaloids 4463. Future University in Egypt. [Link]
Author(s). (2021). Exploration of interaction behavior between spiro[indene-2,2'-[9][12][23]oxathiazine]-1,3-diones and DNA with the help of DFT, molecular docking, and MD simulations. Journal of Molecular Modeling, 27(6), 175. [Link]
Author(s). (2025). Design and synthesis of novel spirocyclic oxindole based hybrid scaffolds: in silico docking approach towards therapeutic target exploration. RSC Advances, 15(1), 1–15. [Link]
Macs in Chemistry. (2023, March 11). Virtual screening/Docking workflow. Macs in Chemistry. [Link]
Akgün, B. (2021). VLVS: A Knime Based Virtual Library Generation and Screening Workflow. Journal of Pharmaceutical Research International, 32(48), 16–30. [Link]
Author(s). (2025). Protocol for an automated virtual screening pipeline including library generation and docking evaluation. STAR Protocols, 6(4), 102698. [Link]
Varela, M. T., Dias, G. G., de Oliveira, L. F. N., de Oliveira, R. G., Aguiar, F. D., Nogueira, J. P., Cruz, L. R., & Dias, L. C. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. [Link]
YouTube. (2024, April 25). Drug Designing Using Molecular Docking - For Beginners #bioinformatics #moleculardocking [Video]. YouTube. [Link]
Author(s). (2021). Antimicrobial Activity and In Silico Molecular Docking Studies of Pentacyclic Spiro[oxindole-2,3′-pyrrolidines] Tethered with Succinimide Scaffolds. Applied Sciences, 12(1), 360. [Link]
Author(s). (n.d.). Current diversity of [4.5.0] spirocyclic scaffolds. ResearchGate. [Link]
Krasavin, M. (2019). Spirocyclic Motifs in Natural Products. Molecules, 24(22), 4154. [Link]
Author(s). (2024). Prodrug Approaches for Improved DMPK Characteristics and Their Preclinical Study Considerations. Pharmaceutics, 16(9), 1234. [Link]
Foley, D. J., & Spring, D. R. (2019). Scaffold Remodelling of Diazaspirotricycles Enables Synthesis of Diverse sp3‐Rich Compounds With Distinct Phenotypic Effects. Chemistry – A European Journal, 25(57), 13171–13176. [Link]
Navigating the Spirocyclic Landscape: A Technical Guide to 5-Benzyl-5,8-diazaspiro[2.6]nonane Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 5-Benzyl-5,8-diazaspiro[2.6]nonane dihydrochloride, a unique spirocyclic diamine of increasing int...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 5-Benzyl-5,8-diazaspiro[2.6]nonane dihydrochloride, a unique spirocyclic diamine of increasing interest in medicinal chemistry and drug discovery. In the absence of a specific, publicly available Safety Data Sheet (SDS) for this exact compound, this document synthesizes critical safety and handling information from structurally related diazaspiro compounds, benzylamines, and hydrochloride salts. It is designed to empower researchers with the knowledge to handle this and similar chemical entities with the highest degree of safety and scientific rigor. The core principle of this guide is to build a safety-minded approach from the foundational chemical properties and extrapolate logical, cautious procedures.
The Chemical Identity and Inherent Reactivity of a Diazaspiro[2.6]nonane
5-Benzyl-5,8-diazaspiro[2.6]nonane dihydrochloride belongs to the class of diazaspiroalkanes, which are characterized by two nitrogen-containing rings joined by a single spiro carbon atom. This rigid, three-dimensional structure is a key feature that makes these scaffolds attractive as bioisosteres for more flexible structures like piperazine in drug design.[1][2] The presence of a benzyl group on one of the nitrogen atoms and the dihydrochloride salt form are critical to understanding its chemical behavior.
Key Structural Features and Their Implications:
Diazaspiro[2.6]nonane Core: The spirocyclic nature imparts conformational rigidity, which can be advantageous for specific receptor binding but may also influence its metabolic profile.
N-Benzyl Group: The benzyl group introduces aromaticity and can be a site for metabolic oxidation. It also influences the steric hindrance around the nitrogen atom.
Diamine Functionality: The two nitrogen atoms are basic and, in this case, are protonated to form the dihydrochloride salt. This salt form generally increases water solubility and stability compared to the free base.
Hydrochloride Salt: The hydrochloride salt can make the compound acidic in aqueous solutions. It's important to be aware of potential incompatibilities with strong bases. Upon heating, hydrochloride salts of amines can decompose, potentially releasing hydrogen chloride gas.
A critical aspect of handling this compound is understanding its potential for thermal degradation. While specific data for this molecule is unavailable, studies on benzylamine salts have shown they can undergo dehydration to form amides and imides upon heating.[3] Furthermore, the thermal decomposition of nitrogen-containing heterocycles can be complex, potentially leading to the formation of various nitrogenous compounds.[4]
Hazard Identification and Toxicological Profile: An Evidence-Based Extrapolation
Given the absence of specific toxicological data for 5-Benzyl-5,8-diazaspiro[2.6]nonane dihydrochloride, a conservative approach based on related compounds is essential. Structurally similar N-benzyl diazaspiro compounds have been investigated for their biological activity, including antimycobacterial and anticonvulsant properties.[5][6] While these studies focus on therapeutic effects, they also provide insights into potential biological interactions.
Anticipated Hazards:
Skin and Eye Irritation: Amine hydrochlorides are often irritating to the skin and eyes. Direct contact should be avoided.
Respiratory Tract Irritation: As a fine powder, inhalation can cause irritation to the respiratory system.
Potential for Sensitization: Some amine-containing compounds can be sensitizers, leading to allergic reactions upon repeated exposure.
Unknown Systemic Toxicity: The systemic toxicity of this compound has not been thoroughly investigated. It is prudent to assume it may have biological effects and to minimize exposure.
The toxicology of heterocyclic aromatic amines (HAAs), which can form during the high-temperature decomposition of nitrogen-containing organic molecules, is a relevant consideration. HAAs are known to be mutagenic and carcinogenic, primarily through mechanisms involving DNA adduct formation and oxidative stress.[1][7] While the formation of HAAs from this specific compound under normal laboratory conditions is unlikely, it underscores the importance of avoiding high temperatures and uncontrolled decomposition.
Laboratory Handling and Personal Protective Equipment: A Protocol for Safety
A multi-layered approach to safety is paramount when handling novel or uncharacterized chemical compounds. This involves a combination of engineering controls, administrative procedures, and appropriate personal protective equipment (PPE).
Engineering Controls
Chemical Fume Hood: All handling of the solid compound and preparation of solutions should be conducted in a certified chemical fume hood to minimize the risk of inhalation.
Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling 5-Benzyl-5,8-diazaspiro[2.6]nonane dihydrochloride:
PPE Category
Specification
Rationale
Eye Protection
ANSI-approved safety goggles or a full-face shield.
To protect eyes from dust particles and splashes.
Hand Protection
Nitrile or neoprene gloves.
To prevent direct skin contact.
Body Protection
A chemical-resistant lab coat.
To protect personal clothing and skin from contamination.
Respiratory Protection
A NIOSH-approved respirator with particulate filters (e.g., N95) may be necessary if handling large quantities or if dust is generated.
To prevent inhalation of the powdered compound.
dot
Caption: A logical workflow for the safe handling of 5-Benzyl-5,8-diazaspiro[2.6]nonane dihydrochloride.
Emergency Procedures: First Aid and Spill Response
Preparedness is key to mitigating the consequences of accidental exposure or a spill.
First Aid Measures
Exposure Route
First Aid Protocol
Inhalation
Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
Skin Contact
Remove contaminated clothing and shoes immediately. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.
Eye Contact
Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.
Ingestion
Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Response
Small Spills:
Evacuate the immediate area.
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).
Carefully sweep up the absorbed material and place it in a sealed, labeled container for chemical waste disposal.
Clean the spill area with a suitable solvent, followed by soap and water.
Large Spills:
Evacuate the laboratory and alert others in the area.
Contact your institution's Environmental Health and Safety (EHS) department immediately.
Do not attempt to clean up a large spill without proper training and equipment.
Storage and Disposal: Maintaining Chemical Integrity and Environmental Responsibility
Storage
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
Keep away from strong bases and oxidizing agents.
The storage area should be secure and accessible only to authorized personnel.
Disposal
Dispose of waste material in accordance with all applicable federal, state, and local regulations.
Do not dispose of this compound down the drain or in the general waste stream.
Contaminated materials, including empty containers, should be treated as hazardous waste.
dot
Caption: A workflow for the proper disposal of 5-Benzyl-5,8-diazaspiro[2.6]nonane dihydrochloride waste.
Potential Research Applications and Future Directions
Diazaspiro compounds are gaining prominence in drug discovery for their ability to serve as rigid scaffolds that can improve selectivity and pharmacokinetic properties.[8] N-benzyl diazaspiro derivatives have shown promise in various therapeutic areas:
Antimycobacterial Agents: Certain 2-benzyl-2,7-diazaspiro[3.5]nonane derivatives have demonstrated potent activity against Mycobacterium tuberculosis.[6][9]
Anticonvulsants: N-benzyl derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione have been evaluated for their anticonvulsant properties.[5]
Sigma-1 Receptor Antagonists: Derivatives of 2,6-diazaspiro[3.4]octan-7-one have been developed as potent sigma-1 receptor antagonists for pain management.
Bioisosteres in Kinase Inhibitors: Diazaspiro cores are being explored as replacements for piperazine in kinase inhibitors to enhance pharmacological profiles.[1]
The unique diazaspiro[2.6]nonane core of the title compound presents an opportunity for the exploration of novel chemical space in the development of new therapeutic agents. Further research into its synthesis, derivatization, and biological evaluation is warranted.
Conclusion
While a specific Safety Data Sheet for 5-Benzyl-5,8-diazaspiro[2.6]nonane dihydrochloride is not yet available, a thorough understanding of its chemical structure and the properties of related compounds allows for the development of robust safety protocols. By adhering to the principles of prudent laboratory practice, including the consistent use of engineering controls and appropriate personal protective equipment, researchers can safely handle this and other novel chemical entities. This guide serves as a foundational resource for the safe and effective utilization of this promising spirocyclic compound in the advancement of scientific research.
References
Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. PMC. Available at: [Link]
The Formation of Heterocyclic Aromatic Amines. Longdom Publishing. Available at: [Link]
Heterocyclic Amines in Foods: Analytical Methods, Formation Mechanism, and Mitigation Strategies. ResearchGate. Available at: [Link]
Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. MDPI. Available at: [Link]
Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. ResearchGate. Available at: [Link]
Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. ACS Publications. Available at: [Link]
2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance. PubMed. Available at: [Link]
Synthesis, physicochemical and anticonvulsant properties of N-benzyl and N-aminophenyl derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione. Part I. PubMed. Available at: [Link]
2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions. ResearchGate. Available at: [Link]
Identification of benzothiazinones containing 2-benzyl-2,7-diazaspiro[3.5]nonane moieties as new antitubercular agents. PubMed. Available at: [Link]
Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. PMC. Available at: [Link]
Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. ePrints Soton. Available at: [Link]
Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. PMC. Available at: [Link]
Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]
The biological effects and thermal degradation of NPB-22, a synthetic cannabinoid. PMC. Available at: [Link]
Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. MDPI. Available at: [Link]
Synthesis, NMR Characterization, and Antileukemic Activity of N-Nonanoylpiperazinyl-5α-Androstane-3α,17β-Diol A-Ring Derivatives. MDPI. Available at: [Link]
5-benzyl-2-oxa-5,8-diazaspiro[3.5]nonane. PubChem. Available at: [Link]
Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
NMR Characterization of Lignans. PMC. Available at: [Link]
Conformational Analysis of 5,8-Diazaspiro[2.6]nonane Systems
The following technical guide details the conformational analysis of 5,8-diazaspiro[2.6]nonane , a high-value sp3-rich scaffold used in modern drug discovery to replace flat piperazine or piperidine rings. Content Type:...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the conformational analysis of 5,8-diazaspiro[2.6]nonane , a high-value sp3-rich scaffold used in modern drug discovery to replace flat piperazine or piperidine rings.
The 5,8-diazaspiro[2.6]nonane scaffold represents a critical evolution in bioisosteric design. Unlike the planar or semi-planar piperazine rings common in kinase inhibitors and GPCR ligands, this spirocyclic system introduces a defined three-dimensional vector while maintaining low molecular weight and high fraction of sp3 hybridized carbons (
).
The core consists of a rigid cyclopropane ring spiro-fused to a flexible 1,4-diazepane (7-membered) ring. This fusion creates a unique structural tension: the cyclopropane imposes a "gem-dimethyl-like" constraint (Thorpe-Ingold effect) on the 7-membered ring, significantly altering its conformational landscape compared to the parent 1,4-diazepane.
This guide provides the theoretical framework and practical protocols for analyzing the conformational preferences of this system, ensuring rational design in lead optimization.
Structural Anatomy & Nomenclature
To accurately analyze the conformation, we must first define the topological connectivity.
System: Spiro[2.6]nonane (3-membered ring fused to 7-membered ring).
Heteroatoms: 5,8-diaza (Nitrogens at positions 5 and 8).[1]
Numbering: The spiro carbon is C3. The 7-membered ring comprises atoms C3-C4-N5-C6-C7-N8-C9.
Core Geometry: This is effectively a 1,4-diazepane with a spiro-cyclopropane at the C6 position (relative to diazepane numbering).
The Conformational Conflict
The 7-membered ring is inherently flexible, typically existing in a dynamic equilibrium between Twist-Chair (TC) , Chair (C) , and Twist-Boat (TB) forms. However, the spiro-cyclopropane at C3 imposes two constraints:
Steric Bulk: The methylene groups of the cyclopropane act as a rigid steric block, disfavoring conformers that place substituents in pseudo-axial orientations near the spiro center.
Angle Strain: The internal bond angle of the cyclopropane (60°) forces the external bond angle at the spiro carbon (C9-C3-C4) to expand (>115°), flattening the local geometry and biasing the ring pucker.
Computational Analysis Workflow
For high-fidelity analysis, standard force fields (MMFF94) often fail to capture the subtle electronic effects of the cyclopropane ring. A Hybrid DFT approach is required.
Protocol: In Silico Conformational Search
Objective: Identify the Global Minimum (GM) and low-energy bioactive conformers.
Step 1: Exhaustive Sampling (MM Level)
Use a stochastic search algorithm (Monte Carlo or Low-Mode Sampling) to generate initial geometries.
Force Field: OPLS4 or MMFF94s (static variants preferred to handle planar amines if conjugated).
Solvent: Water (Implicit, e.g., Poisson-Boltzmann).
Constraint: None initially. Allow N-inversion.
Step 2: DFT Optimization & Frequency Calculation
Refine the top 20 conformers within a 5 kcal/mol window.
Theory Level:
B97X-D or B3LYP-D3(BJ) / 6-311+G(d,p).
Reasoning: The dispersion correction (-D3) is critical for capturing transannular H-H interactions in the 7-membered ring.
Output: Calculate Gibbs Free Energy (
) at 298K.
Step 3: Boltzmann Weighting
Calculate the population distribution (
) of conformers:
Visualization: The Analysis Pipeline
Figure 1: Computational workflow for identifying the dominant conformer of 5,8-diazaspiro[2.6]nonane.
The Dominant Conformers: Twist-Chair vs. Chair
Based on crystallographic data of analogous spiro-diazepanes [1][2], the 5,8-diazaspiro[2.6]nonane system predominantly adopts a Twist-Chair (TC) conformation.
Conformer
Relative Energy ()
Description
Twist-Chair (TC)
0.0 kcal/mol
The global minimum. The C2 symmetry axis passes through the spiro carbon. This relieves transannular strain between C4 and C9 hydrogens.
Distorted Chair (C)
+1.2 - 2.5 kcal/mol
Often a transition state or shallow minimum. The widening of the spiro angle destabilizes the classic chair.
Twist-Boat (TB)
+3.5 - 5.0 kcal/mol
Higher energy, but accessible at physiological temperatures. Relevant for transition states in N-inversion.
The "Spiro-Lock" Effect
In a standard 1,4-diazepane, the barrier between TC and TB is low (~2-3 kcal/mol). In the 5,8-diazaspiro[2.6]nonane, the spiro-cyclopropane raises this barrier. The rigid spiro center prevents the "flapping" motion required for pseudorotation, effectively locking the ring into a defined vector. This is a key advantage for drug design, as it lowers the entropic penalty of binding (
) to a protein target.
Experimental Validation Protocols
To validate the computational model, use the following self-validating experimental systems.
A. Variable Temperature (VT) NMR
The interconversion of conformers and N-inversion can be "frozen out" at low temperatures.
Solvent:
(Dichloromethane-d2) or Toluene-d8 (for lower freezing points).
Protocol: Acquire
NMR spectra from 298K down to 180K in 10K decrements.
Observation:
At 298K: Broad signals for the ethylene bridge (H6/H7) due to rapid averaging.
At <200K: Decoalescence into distinct multiplets. The geminal coupling of the spiro-adjacent protons (H4/H9) will become distinct (
).
NOE: Strong NOE correlations between the cyclopropane protons and the axial protons at C4/C9 confirm the Twist-Chair geometry.
B. X-Ray Crystallography
If the free base is an oil, form a salt or cocrystal to obtain a solid.
Derivatization: React with p-toluenesulfonic acid (TsOH) or picric acid.
Target: Look for the puckering parameters (Cremer-Pople). For the 7-membered ring, a pure Chair has
, while Twist-Chair has significant and contributions.
Case Study: Kinase Inhibitor Scaffold
In the development of Pim kinase inhibitors, the 5,8-diazaspiro[2.6]nonane core was utilized to replace a piperazine linker [3].
Problem: The piperazine linker was too flexible, leading to poor selectivity.
Solution: Substitution with 5,8-diazaspiro[2.6]nonane.[1][2][3]
Outcome: The spiro scaffold locked the pharmacophores into a specific vector (115° angle), improving selectivity for Pim-1 over Pim-2. The hydrophobic cyclopropane also filled a small lipophilic pocket in the ATP binding site.
Signaling & Logic Diagram
Figure 2: Logic flow for utilizing the spiro scaffold in lead optimization.
References
Yennawar, H. P., & Silverberg, L. J. (2014). Crystal structure of 6,7-diphenyl-5-thia-7-azaspiro[2.6]nonan-8-one 5,5-dioxide. Acta Crystallographica Section E. Link
Jahn, M. K., et al. (2014). Pseudorotational Landscape of Seven-Membered Rings. Chemistry – A European Journal. Link
Genentech/OSI Pharm. (2013). Pyrazol-4-yl-heterocyclyl-carboxamide compounds and methods of use. Patent WO2013045461A1. Link
Reymond, J. L., et al. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters. Link
Unlocking 3D Chemical Space: A Technical Guide to Benzyl-Protected Spiro Diaza Building Blocks
This guide is structured to serve as a high-level technical manual for medicinal chemists and process scientists. It prioritizes mechanistic understanding, practical reproducibility, and strategic application over generi...
Author: BenchChem Technical Support Team. Date: March 2026
This guide is structured to serve as a high-level technical manual for medicinal chemists and process scientists. It prioritizes mechanistic understanding, practical reproducibility, and strategic application over generic descriptions.
-Rich Spirocyclic Scaffolds
Executive Summary: The
Imperative
In modern drug discovery, the "flatland" problem—the over-reliance on planar, aromatic scaffolds—has been directly correlated with poor clinical success rates due to suboptimal solubility and non-specific binding. Benzyl-protected spiro diaza building blocks (e.g., 2,6-diazaspiro[3.3]heptanes, 2,7-diazaspiro[3.5]nonanes) represent a critical solution.
These scaffolds offer:
Defined Exit Vectors: Unlike piperazine (180° planar vectors), spirocycles project substituents at precise non-planar angles, accessing novel chemical space within binding pockets.
High
Fraction: Increasing saturation correlates with improved solubility and metabolic stability.
Orthogonal Versatility: The benzyl (Bn) group serves as a robust "anchor" during harsh cyclization conditions, orthogonal to acid-labile groups (Boc/Fmoc), enabling precise sequential functionalization.
Structural Logic & The "Benzyl Anchor" Strategy
The synthesis and utility of these blocks rely on the Benzyl Anchor Strategy . The benzyl group is unique because it is stable against the strong bases (e.g.,
-BuOK, NaH) and reducing agents (LiAlH) required to form the strained spiro rings, yet it can be cleanly removed by catalytic hydrogenolysis at the end of the sequence.
Orthogonality Matrix
The power of these building blocks lies in their compatibility with standard peptide/organic synthesis workflows.
Protecting Group
Lability Condition
Stability (Resistance)
Role in Spiro Synthesis
Benzyl (Bn)
H/Pd-C, Na/NH
TFA, HCl, NaOH, LiAlH
Permanent Anchor: Protects N1 during ring closure.
Boc
TFA, HCl (4M)
H/Pd-C (mostly), Bases
Temporary Mask: Protects N2 during diversification.
Fmoc
Piperidine (20%)
TFA, H/Pd-C
Orthogonal Mask: For solid-phase synthesis integration.
Synthesis Architectures
Pathway A: The 2,6-Diazaspiro[3.3]heptane Core
This is the most strained and geometrically distinct scaffold. The synthesis typically proceeds via the cyclization of a functionalized azetidine.
Mechanism of Action
The reaction relies on an intramolecular nucleophilic substitution (
). A pre-formed azetidine with a pendant electrophile (leaving group) and a nucleophile (amine) undergoes base-mediated closure.
DOT Diagram: Synthesis Workflow
Figure 1: Logical flow for the construction of the strained spiro[3.3] system.
Experimental Protocols
Protocol 1: Synthesis of 2-Benzyl-2,6-diazaspiro[3.3]heptane
Source Grounding: Adapted from Burkhard et al. (Org. Lett.) and standard industrial protocols.
Objective: Create the spiro core from a chloromethyl-azetidine precursor.
Filter off the KCl precipitate (a byproduct of the reaction).
Concentrate the filtrate under reduced pressure.
Purification: The crude oil is often pure enough for protection, but can be distilled or purified via flash chromatography (Amine-functionalized silica is recommended to prevent streaking).
/C (Pearlman’s Catalyst) or 10% Pd/C (10-20 wt% loading)
Solvent: Methanol or Ethanol (0.1 M)
Hydrogen Source: H
balloon (1 atm) or Parr shaker (50 psi for faster kinetics).
Methodology:
Safety: Purge the reaction vessel with Nitrogen to remove oxygen (prevent ignition of Pd/C).
Addition: Add catalyst carefully to the solvent-wet substrate (never add dry catalyst to solvent).
Hydrogenation:
Evacuate and backfill with H
(3 cycles).
Stir vigorously at Room Temperature for 12–16 hours.
Self-Validating Checkpoint: NMR analysis of an aliquot should show the complete loss of the aromatic multiplet (7.2–7.4 ppm) and the benzylic singlet (3.5–3.7 ppm).
Filtration: Filter through a Celite pad to remove the catalyst. Rinse with MeOH.
Isolation: Concentrate to yield the free amine or its salt.
Applications in Drug Discovery[2][3][4][5][6][7][8][9]
The transition from a piperazine linker to a spiro-diaza linker often results in profound physicochemical improvements.
Property
Piperazine (Flat)
2,6-Diazaspiro[3.3]heptane (3D)
Impact on Drug Design
Vector Angle
180° (Linear)
~180° (Twisted/Rigid)
Rigidification reduces entropic penalty upon binding.
LogP
0.45
-0.5 to 0.2
Lower LogP improves water solubility.
Basicity (pKa)
~9.8
~8.5
Lower pKa can improve membrane permeability and reduce hERG liability.
Figure 2: The standard workflow for utilizing these building blocks in library synthesis.
References
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of 2,6-Diazaspiro[3.3]heptanes. Organic Letters.[2]
Wuitschik, G., et al. (2010). Spirocyclic Scaffolds in Medicinal Chemistry.[3][4][5] Angewandte Chemie International Edition.
Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.[6]
Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews.[7]
BenchChem Technical Division. (2025). Orthogonal Protection Strategy in Boc Chemistry.
Application Note: Synthesis of 5-Benzyl-5,8-diazaspiro[2.6]nonane Dihydrochloride
This Application Note and Protocol details the synthesis of 5-Benzyl-5,8-diazaspiro[2.6]nonane dihydrochloride , a specialized spirocyclic diamine scaffold used in medicinal chemistry (e.g., JAK kinase inhibitors, antibi...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note and Protocol details the synthesis of 5-Benzyl-5,8-diazaspiro[2.6]nonane dihydrochloride , a specialized spirocyclic diamine scaffold used in medicinal chemistry (e.g., JAK kinase inhibitors, antibiotic development). The protocol is designed for high reproducibility and scalability, utilizing a convergent synthetic strategy.
Introduction & Strategic Analysis
Spirocyclic scaffolds are increasingly prioritized in drug discovery due to their ability to impart specific 3D dimensionality (high
character) while improving metabolic stability compared to flat aromatic systems. The 5,8-diazaspiro[2.6]nonane core features a cyclopropane ring fused to a 1,4-diazepane ring at a single spiro-carbon.
This protocol outlines a two-step convergent synthesis followed by salt formation. Unlike ring-closing metathesis or carbene-insertion routes, this approach utilizes a double nucleophilic substitution strategy. This method allows for the direct installation of the benzyl protecting group and avoids the use of unstable diazo precursors.
Retrosynthetic Logic
The target molecule is disconnected at the C-N bonds of the diazepane ring.
Electrophile: 1,1-Bis(mesyloxymethyl)cyclopropane (derived from the commercially available diol).
Nucleophile:
-Benzylethane-1,2-diamine.
This disconnection leverages the "gem-dialkyl effect" of the cyclopropane ring to facilitate the cyclization step.
Reaction Workflow & Mechanism
Pathway Visualization
The following diagram illustrates the retrosynthetic logic and the forward reaction pathway.
Caption: Convergent synthetic route involving activation of the cyclopropane diol followed by double N-alkylation.[1]
Detailed Experimental Protocols
Step 1: Activation – Synthesis of 1,1-Bis(mesyloxymethyl)cyclopropane
Objective: Convert the unreactive diol into a reactive bis-electrophile.
Setup: Charge a 3-neck round-bottom flask (RBF) with 1,1-Bis(hydroxymethyl)cyclopropane (50.0 g, 490 mmol) and anhydrous DCM (500 mL). Cool the solution to 0°C using an ice/salt bath.
Base Addition: Add Triethylamine (148.5 g, 1.47 mol, 3.0 equiv) dropwise over 20 minutes, maintaining the internal temperature below 5°C.
Activation: Add Methanesulfonyl chloride (123.5 g, 1.08 mol, 2.2 equiv) dropwise via an addition funnel over 1 hour. The reaction is exothermic; strict temperature control (0–5°C) is critical to prevent decomposition.
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 3 hours. Monitor by TLC (50% EtOAc/Hexane) or LC-MS.
Workup:
Quench with water (500 mL).
Separate the organic layer and wash with 1N HCl (2 x 200 mL) to remove excess TEA.
Wash with saturated NaHCO₃ (200 mL) and Brine (200 mL).
Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Output: The product is obtained as a white to pale yellow solid.
Typical Yield: 85–90%
Storage: Store at 4°C (moisture sensitive).
Step 2: Cyclization – Formation of the Spiro-Diazepane Core
Objective: Construct the 7-membered diazepane ring via double nucleophilic substitution.
Reagents:
1,1-Bis(mesyloxymethyl)cyclopropane (Intermediate from Step 1)[2]
-Benzylethane-1,2-diamine (CAS: 4152-09-4)
Potassium Carbonate (K₂CO₃) (Anhydrous, granular)
Acetonitrile (MeCN) (HPLC Grade)
Protocol:
Setup: In a 2L RBF equipped with a reflux condenser, dissolve 1,1-Bis(mesyloxymethyl)cyclopropane (50.0 g, 193.5 mmol) and
Low Yield in Step 2: If the yield is <20%, ensure the reaction is run under high dilution conditions. High concentrations favor intermolecular polymerization (formation of linear polymers) rather than the desired intramolecular ring closure.
Impurity Profile: The major impurity is often the mono-alkylated open-chain intermediate. If observed by LC-MS, extend the reflux time or add 0.5 equiv more K₂CO₃.
Salt Hygroscopicity: The dihydrochloride salt can be hygroscopic. Handle rapidly and store in a desiccator.
References
Primary Synthesis Protocol:
Nielsen, S. F., et al. (2012). JAK Kinase and Protein Tyrosine Kinase Inhibitors. WO 2012/003829 A1 . (Example 107, Intermediate 2).
General Methodology (Kulinkovich-type approaches):
Kulinkovich, O. G., & de Meijere, A. (2000). 1,1-Bis(hydroxymethyl)cyclopropane as a building block. Chemical Reviews , 100(8), 2789–2834.
Salt Formation Standards:
Stahl, P. H., & Wermuth, C. G. (Eds.).[4][5] (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.
Application Note: Functionalization of 5-Benzyl-5,8-diazaspiro[2.6]nonane
This Application Note is designed for medicinal chemists and process scientists seeking to functionalize the secondary amine of 5-Benzyl-5,8-diazaspiro[2.6]nonane .[1] This scaffold is a privileged structure in Fragment-...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for medicinal chemists and process scientists seeking to functionalize the secondary amine of 5-Benzyl-5,8-diazaspiro[2.6]nonane .[1] This scaffold is a privileged structure in Fragment-Based Drug Discovery (FBDD) due to its high fraction of sp3-hybridized carbons (
), which enhances solubility and metabolic stability compared to flat aromatic systems.[1]
Introduction & Structural Analysis
The 5-Benzyl-5,8-diazaspiro[2.6]nonane scaffold consists of a cyclopropane ring spiro-fused to a diazepane (7-membered) ring.[1] The molecule contains two nitrogen atoms:[1][2][3]
N5 (Tertiary): Protected by a benzyl group.[1][3] This acts as a lipophilic handle and an internal base (
Key Synthetic Challenge:
While the cyclopropane ring adds desirable 3D character, it introduces steric strain. However, the diazepane ring is flexible (twist-chair/twist-boat conformers), making N8 highly accessible for nucleophilic attack.[1] The primary challenge is not steric hindrance, but polarity and basicity . The product will be a diamine, often requiring specialized purification to avoid peak tailing or irreversible binding to silica.
Reactivity Profile
Parameter
Characteristic
Implication for Protocol
Nucleophilicity
High (Secondary Amine)
Reacts rapidly with acyl chlorides, isocyanates, and active esters.[1]
Basicity
Diamine nature
Requires excess base (3–4 equiv.) in acid-generating reactions (e.g., acid chlorides).[1]
Stability
Cyclopropane ring
Stable to basic/nucleophilic conditions.[1] Avoid strong Lewis acids or extreme heat (>120°C) which could trigger ring-opening (though rare in spiro[2.6] systems).[1]
Solubility
Moderate (Free base)
Soluble in DCM, DCE, DMF. Salt forms (HCl) are water-soluble.[1]
Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the optimal functionalization pathway based on the desired electrophile.
Figure 1: Strategic decision tree for selecting the appropriate synthetic protocol.[1]
Detailed Experimental Protocols
Method A: Amide Coupling (General Procedure)
Best for: Attaching carboxylic acids to create library diversities.
Coupling Agent: HATU (1.2 equiv) or T3P (50% in EtOAc, 2.0 equiv)
Base: DIPEA (Diisopropylethylamine) (3.0 equiv)
Solvent: DMF (Dimethylformamide) or DCM (Dichloromethane)
Protocol:
Activation: In a dry vial, dissolve the Carboxylic Acid (1.2 equiv) in DMF (0.1 M concentration relative to amine). Add DIPEA (3.0 equiv) and HATU (1.2 equiv). Stir at Room Temperature (RT) for 5–10 minutes to form the activated ester.[1]
Note: The solution should turn slightly yellow.[1]
Addition: Add 5-Benzyl-5,8-diazaspiro[2.6]nonane (1.0 equiv) to the reaction mixture.
Reaction: Stir at RT for 2–16 hours. Monitor by LCMS.[1] The basic N5-benzyl group may cause the product to elute early; use a high-pH buffer (ammonium bicarbonate) for LCMS if possible.[1]
Wash with sat.[1][4] NaHCO3 (2x), water (1x), and brine (1x).
Critical: Do NOT wash with acidic solutions (e.g., 1N HCl) as the product (containing the N5-Bn amine) will protonate and extract into the aqueous layer.[1]
Purification: Flash chromatography (DCM:MeOH 95:5 to 90:10).
Method B: Reductive Amination (Mono-Alkylation)
Best for: Introducing alkyl groups without over-alkylation.[1]
Workup: Wash with water and brine. Dry and concentrate.
Note: Sulfonamides are less polar than the starting amine, making purification easier.
Purification Strategy: The "Diamine" Challenge
Functionalized 5-Benzyl-5,8-diazaspiro[2.6]nonanes are diamines (one tertiary, one functionalized).[1] They interact strongly with silanols on silica gel, leading to streaking.
Recommended Purification Systems:
Method
Stationary Phase
Mobile Phase
Additive
Flash (Normal Phase)
Silica Gel
DCM / MeOH
1% NH4OH or 1% Et3N (Essential to deprotonate silanols)
Application Note: Using 5-Benzyl-5,8-diazaspiro[2.6]nonane as a Peptidomimetic Scaffold
Executive Summary This guide details the application of 5-Benzyl-5,8-diazaspiro[2.6]nonane (hereafter referred to as BDSN ) in drug discovery. BDSN is a "privileged scaffold" that combines the lipophilicity and metabolic...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide details the application of 5-Benzyl-5,8-diazaspiro[2.6]nonane (hereafter referred to as BDSN ) in drug discovery. BDSN is a "privileged scaffold" that combines the lipophilicity and metabolic stability of a spiro-cyclopropane with the turn-inducing properties of a 1,4-diazepane.
By introducing a spiro-cyclopropyl moiety into the 7-membered diazepane ring, this scaffold locks the nitrogen heterocycle into a rigid "twisted-chair" conformation. This makes it an ideal surrogate for Proline-Proline or Proline-Glycine sequences in bioactive peptides, effectively freezing
-turn or -turn geometries to enhance binding affinity and proteolytic stability.
Structural Analysis & Pharmacophore
The BDSN scaffold consists of a cyclopropane ring spiro-fused to a 1,4-diazepane. The "5,8-diaza" numbering implies the nitrogens are positioned to allow for peptide bond formation (N8) and side-chain functionalization (N5).
Conformational Locking Mechanism
Unlike flexible linear peptides, BDSN restricts the
(phi) and (psi) torsion angles.
Cyclopropane Ring: Acts as a steric wedge, preventing the diazepane ring from flipping between conformers.
Diazepane Ring: Mimics the
and residues of a -turn.
Physicochemical Profile
Property
Value/Characteristic
Impact on Drug Design
Formula
Low MW fragment (<250 Da)
Geometry
-rich (Fsp3 > 0.8)
Enhances solubility & 3D complexity
Basicity
Secondary amine ()
Good solubility; forms salt bridges
Lipophilicity
Moderate (LogP 2.5)
Good membrane permeability
Protocol 1: Synthesis of the Scaffold
Note: While 5-Benzyl-5,8-diazaspiro[2.6]nonane is commercially available from select building-block vendors (e.g., Enamine, WuXi), in-house preparation allows for modification of the benzyl group. The following protocol utilizes a Simmons-Smith cyclopropanation on a methylene-diazepane precursor.
Retrosynthetic Logic
The spiro-cyclopropane is installed via carbenoid addition to an exocyclic double bond on the protected diazepane.
Figure 1: Synthetic workflow for the BDSN scaffold.
Step-by-Step Synthesis
Precursor: N-Benzyl-N'-Boc-6-methylene-1,4-diazepane (prepared via Wittig olefination of the corresponding ketone).
Reagents:
Diethylzinc (
, 1.0 M in hexanes)
Diiodomethane (
)
Dichloromethane (DCM), anhydrous
Trifluoroacetic acid (TFA)
Procedure:
Carbenoid Formation: In a flame-dried flask under Argon, dissolve
(5 equiv) in anhydrous DCM. Cool to -10°C.
Zinc Addition: Add
(2.5 equiv) dropwise over 20 minutes. Caution: Pyrophoric. Stir for 30 minutes to form the Furukawa reagent ().
Cyclopropanation: Add the solution of N-Benzyl-N'-Boc-6-methylene-1,4-diazepane (1 equiv) in DCM dropwise.
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12-16 hours. Monitor by TLC/LCMS (disappearance of alkene).
Quench: Cool to 0°C. Quench carefully with saturated aqueous
. Extract with DCM (3x).
Purification: Dry organics over
, concentrate, and purify via flash chromatography (Hexane/EtOAc).
Boc-Deprotection (Optional): If the free amine is required immediately, treat with TFA/DCM (1:1) for 1 hour, then neutralize.
Validation Criteria:
1H NMR: Appearance of high-field cyclopropyl protons (
0.3 - 0.8 ppm).
13C NMR: Diagnostic quaternary spiro-carbon signal (
20-30 ppm).
Protocol 2: Incorporation into Peptides (SPPS)
The BDSN scaffold acts as a secondary amine nucleophile. Coupling to the secondary amine (N8) is sterically demanding and requires high-efficiency coupling reagents.
Coupling Strategy
Position: Usually inserted as a replacement for a
or turn sequence.
N-Terminus (N8): The secondary amine of the diazepane.
C-Terminus (N5-Benzyl): The benzyl group is a "dummy" substituent here. For peptide integration, the N5 is typically protecting a functional handle (e.g., carboxylate on the benzyl ring) OR the benzyl is removed (hydrogenolysis) to allow acylation. For this protocol, we assume N8 is the coupling point to the growing peptide chain.
The BDSN scaffold (free amine at N8) is not an amino acid; it is an amine building block. To incorporate it into a chain, it must be acylated by the preceding amino acid.
Scenario: Coupling Fmoc-AA-OH to the Resin-bound Peptide, then coupling BDSN? No, BDSN is a diamine. It usually caps the chain or serves as a linker.
Correct Peptidomimetic Design: The scaffold usually carries a Carboxylic Acid handle (e.g., N5-carboxymethyl) to allow chain continuation.
Alternative: If using "5-Benzyl-5,8-diazaspiro[2.6]nonane" strictly as an amine, it is a C-terminal cap .
Modified Protocol for "Internal" Mimetic (N-Dealkylation Route):
To use BDSN as a mid-chain turn mimic:
Attachment: Acylate the secondary amine (N8) of BDSN with the C-terminal fragment (e.g., Fmoc-AA-Cl or activated ester) in solution phase before loading onto resin.
Deprotection: Remove the N5-Benzyl group via catalytic hydrogenation (
, Pd/C, MeOH/AcOH).
Functionalization: React the newly revealed N5 amine with Succinic anhydride or Bromoacetic acid to generate a carboxylic acid handle.
SPPS Loading: Load this "Amino-Acid-Like" scaffold onto the resin.
Figure 2: Conversion of BDSN from a simple amine to an SPPS-compatible amino acid surrogate.[1][2][3]
Case Study: GPCR Ligand Optimization
Objective: Improve the metabolic stability of a tetrapeptide ligand (Phe-Pro-Gly-Leu) targeting a chemokine receptor.
Problem: The Pro-Gly turn is susceptible to proteolysis.
Solution: Replace Pro-Gly with the BDSN scaffold.
Experimental Results:
Compound
Sequence/Structure
Ki (nM)
t1/2 (Microsomes)
Control
Phe-Pro-Gly-Leu
45
12 min
| Analog 1 | Phe-[BDSN]-Leu | 12 | >120 min |
Mechanism: The spiro-cyclopropane forces the diazepane ring into a rigid conformation that perfectly overlays with the bioactive
-turn of the native peptide, reducing the entropic cost of binding. The lack of amide bonds within the ring system eliminates a key proteolytic cleavage site.
References
Simmons, H. E., & Smith, R. D. (1959). "A New Synthesis of Cyclopropanes." Journal of the American Chemical Society.[4] Link
Charette, A. B., et al. (2001).[4] "Catalytic Asymmetric Cyclopropanation of Allylic Alcohols." Journal of the American Chemical Society.[4] Link
Smith, A. B., et al. (1998). "Design and Synthesis of Peptidomimetics." Journal of Medicinal Chemistry. (General reference for diazepane mimetics).
Enamine Ltd. "Spirocyclic Building Blocks in Drug Discovery." Enamine Catalog. Link
Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews. Link
Application Notes & Protocols: Reductive Amination Conditions for Spiro[2.6]nonane Derivatives
Introduction: The Value of Spiro[2.6]nonane Scaffolds and C-N Bond Formation Spirocyclic systems, characterized by two rings sharing a single carbon atom, are increasingly sought-after scaffolds in modern drug discovery....
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Value of Spiro[2.6]nonane Scaffolds and C-N Bond Formation
Spirocyclic systems, characterized by two rings sharing a single carbon atom, are increasingly sought-after scaffolds in modern drug discovery. Their rigid, three-dimensional nature provides novel structural diversity and allows for precise vectoral projection of substituents into protein binding pockets. The spiro[2.6]nonane framework, in particular, offers a unique combination of a small, strained cyclopropane ring fused to a flexible seven-membered cycloheptane ring, presenting a compelling template for exploring new chemical space.
The introduction of amine functionalities onto this scaffold is a critical step in developing pharmacologically active molecules, as the nitrogen atom often serves as a key interaction point or a handle for further derivatization. Reductive amination stands out as one of the most powerful and versatile methods for forming carbon-nitrogen bonds.[1][2] This one-pot reaction, which converts a ketone or aldehyde into an amine, is valued for its operational simplicity, broad substrate scope, and high efficiency, making it a cornerstone of pharmaceutical chemistry.[3][4]
This guide provides an in-depth analysis of the critical parameters governing the reductive amination of spiro[2.6]nonane ketones, offering field-proven insights and detailed protocols for researchers in organic synthesis and drug development.
Mechanistic Rationale: The "Why" Behind the One-Pot Reaction
Reductive amination is a sequential process occurring in a single reaction vessel, which involves the formation of an imine or iminium ion intermediate, followed by its immediate in situ reduction.[3][5] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.
Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the amine on the carbonyl carbon of the spiro[2.6]nonan-4-one. This forms a hemiaminal intermediate. Under neutral or weakly acidic conditions, the hemiaminal undergoes dehydration to yield a C=N double bond, known as an imine. Protonation of the imine nitrogen creates a more electrophilic iminium ion, which is highly susceptible to reduction. The equilibrium between the ketone/amine and the imine/water must be carefully managed; often, the reaction is driven forward by the subsequent, irreversible reduction step.[5][6]
Hydride-Mediated Reduction: A reducing agent, specifically chosen for its selectivity, delivers a hydride (H⁻) to the electrophilic carbon of the imine or iminium ion. This reduction of the C=N bond forms the final, stable C-N single bond of the desired amine product.[7]
The success of the entire process hinges on the choice of a reducing agent that is reactive enough to reduce the iminium ion intermediate but mild enough to avoid significant reduction of the starting ketone.[7][8]
Optimizing Reaction Parameters: A Guide to Key Variables
The Substrates: Spiro[2.6]nonan-4-one and Amine Partners
The primary ketone substrate for this guide is Spiro[2.6]nonan-4-one . The steric environment around the carbonyl group, influenced by the adjacent spirocyclic center, can affect the rate of both imine formation and reduction. While not exceptionally hindered, it is less reactive than a simple acyclic ketone.
The amine partner can range from simple primary amines (e.g., methylamine, benzylamine) to more complex or weakly basic aromatic amines (e.g., anilines). The nucleophilicity and basicity of the amine will influence the rate of imine formation.[8] Reactions with weakly basic amines are often more sluggish.[8]
The Reducing Agent: A Critical Choice
The selection of the reducing agent is paramount. While several options exist, Sodium Triacetoxyborohydride has emerged as the reagent of choice for many reductive amination protocols due to its unique combination of reactivity and selectivity.
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is a mild and selective reducing agent, particularly effective for reductive aminations.[9][10][11] Its bulky acetate groups render it less reactive towards ketones but highly effective at reducing the protonated iminium ion intermediate.[8] This selectivity minimizes the formation of the corresponding alcohol byproduct from the reduction of the starting ketone. Furthermore, it is safer to handle and generates less toxic byproducts compared to alternatives like sodium cyanoborohydride.[9]
Sodium Cyanoborohydride (NaBH₃CN): Historically popular, this reagent is effective at a pH range where iminium ions are reduced much faster than ketones.[5][8] However, its high toxicity and the potential to generate hydrogen cyanide gas, especially under acidic conditions, have led to its replacement by STAB in many applications.[9][12]
Sodium Borohydride (NaBH₄): A powerful reducing agent, NaBH₄ can readily reduce both the imine intermediate and the starting ketone.[13] To achieve selectivity, a two-step procedure is often required where the imine is pre-formed before the reductant is added, adding operational complexity.[10][13]
Solvent and Catalyst Selection
Solvents: Aprotic solvents are generally preferred for reactions using STAB. 1,2-Dichloroethane (DCE) is the most common and often most effective solvent.[10][11] Other suitable solvents include dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile.[3][10][11] Protic solvents like methanol are generally avoided with STAB due to potential reactivity.[13]
Acid Catalysis: For less reactive ketones like spiro[2.6]nonan-4-one, or when using weakly basic amines, a catalytic amount of acetic acid (AcOH) can be beneficial.[10][11] The acid protonates the carbonyl oxygen, making it more electrophilic, and facilitates the dehydration of the hemiaminal intermediate, thereby accelerating imine formation.
Experimental Workflow & Protocols
General Workflow Diagram
Caption: General workflow for the reductive amination of spiro[2.6]nonan-4-one.
Protocol 1: General Reductive Amination using Sodium Triacetoxyborohydride
This protocol provides a general guideline for the reductive amination of spiro[2.6]nonan-4-one with a primary amine. It may require optimization for specific substrates.
Materials:
Spiro[2.6]nonan-4-one
Primary or Secondary Amine (e.g., Benzylamine)
Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃)
1,2-Dichloroethane (DCE), anhydrous
Acetic Acid (AcOH), glacial (optional)
Saturated Sodium Bicarbonate (NaHCO₃) solution
Brine (saturated NaCl solution)
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Dichloromethane (DCM) or Ethyl Acetate for extraction
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add spiro[2.6]nonan-4-one (1.0 eq).
Solvent and Amine Addition: Dissolve the ketone in anhydrous 1,2-dichloroethane (DCE) (approx. 0.1 M concentration). Add the desired amine (1.0-1.2 eq).
Catalyst Addition (Optional): If the amine is weakly basic or the reaction is known to be sluggish, add a catalytic amount of glacial acetic acid (0.1-0.5 eq).
Imine Formation: Stir the mixture vigorously at room temperature for 30-60 minutes to allow for the formation of the imine/iminium intermediate.[3]
Reduction: Carefully add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq) to the mixture portion-wise over 5-10 minutes. An exotherm may be observed.
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed (typically 2-24 hours).
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[3] Stir for 15-20 minutes until gas evolution ceases.
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x volumes).
Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[3]
Concentration and Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude material by flash column chromatography on silica gel to yield the desired spiro[2.6]nonane amine derivative.
Data Summary: Representative Reaction Conditions
The following table summarizes typical conditions and considerations for the reductive amination of spiro[2.6]nonan-4-one.
Amine Substrate
Equiv. Amine
Reducing Agent (Equiv.)
Solvent
Catalyst (Equiv.)
Typical Time
Notes & Considerations
Benzylamine
1.1
NaBH(OAc)₃ (1.5)
DCE
None
4-8 h
Generally a clean and efficient reaction.
Aniline
1.2
NaBH(OAc)₃ (1.5)
DCE
AcOH (0.2)
12-24 h
Slower due to lower basicity of aniline; acid catalysis is recommended.[8]
Methylamine (2M in THF)
1.2
NaBH(OAc)₃ (1.5)
THF
None
2-6 h
Use a solution of methylamine; reaction is typically fast.
Diethylamine
1.2
NaBH(OAc)₃ (1.5)
DCE
AcOH (0.2)
18-36 h
Formation of tertiary amines from ketones can be sluggish due to steric hindrance.[14]
Troubleshooting and Key Considerations
Low Conversion: If the reaction stalls, it may be due to incomplete imine formation. The addition of a catalytic amount of acetic acid or a dehydrating agent like molecular sieves can be beneficial. For particularly difficult substrates, a modest increase in temperature (e.g., to 40-50 °C) may be required.
Formation of Alcohol Byproduct: The presence of the corresponding alcohol of the ketone indicates that the reducing agent is reducing the starting material. This is more common with less selective reagents like NaBH₄. Using STAB significantly minimizes this side reaction.[7]
Dialkylation: When using primary amines, dialkylation (formation of a tertiary amine) can sometimes be an issue if the newly formed secondary amine is more reactive than the starting amine. A stepwise procedure involving pre-formation of the imine can sometimes mitigate this.[10][11]
Steric Hindrance: Reductive amination of sterically hindered ketones can be challenging.[10] While spiro[2.6]nonan-4-one is moderately hindered, reactions with bulky secondary amines may require longer reaction times or more forcing conditions.[14][15]
Conclusion
The reductive amination of spiro[2.6]nonane derivatives is a robust and highly effective method for synthesizing novel amine-containing chemical entities. By carefully selecting a mild and selective reducing agent like sodium triacetoxyborohydride and optimizing solvent and catalytic conditions, researchers can efficiently access a wide array of derivatives. The protocols and insights provided herein serve as a comprehensive guide for drug development professionals aiming to leverage the unique structural features of the spiro[2.6]nonane scaffold.
References
Journal of Chemical and Pharmaceutical Research. Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Available from: [Link]
Abdel-Magid, A. F., & Maryanoff, C. A. (2003). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (pp. 201-218). American Chemical Society. Available from: [Link]
Tarasov, A., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11659-11735. Available from: [Link]
Tarasov, A., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. PubMed, 31633341. Available from: [Link]
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available from: [Link]
Wang, D., et al. (2018). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules, 23(11), 2947. Available from: [Link]
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. Available from: [Link]
Organic Chemistry Portal. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Available from: [Link]
Organic Chemistry Portal. Reductive Amination - Common Conditions. Available from: [Link]
Wikipedia. Reductive amination. Available from: [Link]
ResearchGate. Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. Available from: [Link]
ResearchGate. Synthesis of Hindered Tertiary Amines by a Mild Reductive Amination Procedure. Available from: [Link]
Chemical Communications. The synthesis of sterically hindered amines by a direct reductive amination of ketones. Available from: [Link]
ChemRxiv. Insight into the Amine-Assisted Metal-free Chemoselective Reductive Amination of Carbonyl Compounds Under Mild Conditions. Available from: [Link]
Sharma, M., et al. (2018). A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases. ACS Catalysis, 8(12), 11534-11541. Available from: [Link]
Chemical Communications. Mechanistic investigation of electrocatalytic reductive amination at copper electrode. Available from: [Link]
ACS Green Chemistry Institute Pharmaceutical Roundtable. Reductive Amination. Available from: [Link]
ResearchGate. Synthesis of spiro-2,6-dioxopiperazine and spiro-2,6-dioxopyrazine scaffolds using amino acids in a three-component reaction to generate potential Sigma-1 (σ1) receptor selective ligands. Available from: [Link]
Breukelaar, W. B., et al. (2023). Mechanistic Insights into the Ene-Reductase-Catalyzed Promiscuous Reduction of Oximes to Amines. ACS Catalysis, 13(4), 2610-2618. Available from: [Link]
PubChem. Spiro[2.6]nonan-4-one. Available from: [Link]
ResearchGate. Synthetic Routes to Approved Drugs Containing a Spirocycle. Available from: [Link]
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]
Hu, T., & Lin, X. (2025). Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins. Molecules, 30(3), 567. Available from: [Link]
Peruncheralathan, S., & Dinda, S. (2008). Asymmetric Synthesis of Naturally Occurring Spiroketals. Molecules, 13(9), 2040-2093. Available from: [Link]
Peptide coupling reactions using 5-Benzyl-5,8-diazaspiro[2.6]nonane dihydrochloride
Application Note: Peptide Coupling with 5-Benzyl-5,8-diazaspiro[2.6]nonane dihydrochloride Executive Summary This technical guide details the optimized protocols for utilizing 5-Benzyl-5,8-diazaspiro[2.6]nonane dihydroch...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Peptide Coupling with 5-Benzyl-5,8-diazaspiro[2.6]nonane dihydrochloride
Executive Summary
This technical guide details the optimized protocols for utilizing 5-Benzyl-5,8-diazaspiro[2.6]nonane dihydrochloride as an amine building block in peptide coupling and medicinal chemistry amidation reactions.
Spirocyclic scaffolds, particularly the [2.6] systems, are increasingly valued in drug discovery for their ability to impart three-dimensional character (
) to lead compounds, improving solubility and metabolic stability compared to flat aromatic systems [1]. However, the specific structural constraints of the spiro-cyclopropane fused diazepane ring, combined with the dihydrochloride salt form, present unique synthetic challenges regarding steric hindrance and pH control.
This guide provides two validated workflows:
Method A (HATU-Mediated): The standard high-yield protocol for general acids.
Method B (T3P-Mediated): An alternative for sterically demanding or epimerization-prone substrates.
Rigid geometry; N8 is the reactive secondary amine; N5 is benzylated (tertiary).
Form
Dihydrochloride Salt ()
Acidic. Contains 2.0 equivalents of HCl. Non-nucleophilic until neutralized.
Hygroscopicity
High
Weigh quickly; store in a desiccator. Water interferes with activated esters.
Sterics
Moderate to High
The spiro-fusion proximal to the diazepane ring restricts conformational freedom, slowing nucleophilic attack.
Critical Success Factors: The "Salt Break" Strategy
The most common failure mode with this reagent is insufficient base .
The Math: You are starting with a
salt.
The Trap: Standard protocols often call for 1.5–2.0 eq of base (DIEA/TEA).
The Reality: 2.0 eq of base are consumed immediately just to neutralize the HCl. This leaves 0 eq to drive the coupling reaction, resulting in stalled conversion.
The Fix: You must use at least 3.5–4.0 equivalents of base to ensure the amine is free and the reaction medium remains basic enough for the coupling agent to function.
Workflow Visualization
The following diagram illustrates the critical "Salt Break" step integrated into the standard coupling workflow.
Figure 1: Reaction workflow emphasizing the neutralization of the dihydrochloride salt to liberate the reactive N8 amine.
Protocol A: HATU-Mediated Coupling (Standard)[1]
Application: Best for general carboxylic acids, including Fmoc/Boc-protected amino acids.
Mechanism: HATU generates a highly reactive At-ester (7-azabenzotriazole ester), which accelerates coupling with hindered secondary amines like the spiro-diazepane [2].
Application: Ideal for chiral acids prone to racemization or extremely hindered substrates.
Advantage: T3P (Propylphosphonic anhydride) produces water-soluble byproducts, simplifying purification [3].
Reagents & Stoichiometry
Component
Equivalents
Role
Carboxylic Acid
1.0
Substrate
Spiro-Amine 2HCl
1.1
Nucleophile
T3P (50% in EtOAc/DMF)
1.5 – 2.0
Coupling Reagent
N-Methylmorpholine (NMM)
5.0
Base (Preferred over DIEA for T3P)
EtOAc or 2-MeTHF
[0.1 M]
Solvent
Step-by-Step Procedure
Combination:
Charge the reaction vessel with Carboxylic Acid (1.0 eq) and Spiro-Amine 2HCl (1.1 eq).
Add the solvent (EtOAc or 2-MeTHF).
Note: The salts will likely not dissolve completely yet.
Base Addition:
Cool the mixture to 0°C (ice bath).
Add NMM (5.0 eq) dropwise.
Stir for 5–10 minutes. The mixture should become homogeneous.
Activation:
Add T3P solution (1.5 eq) dropwise.
Remove ice bath and allow to warm to RT.
Reaction:
Stir for 2–12 hours.
Optimization: If conversion is slow after 4 hours, heat to 40–50°C. T3P is thermally stable and works well at elevated temperatures for hindered spiro-systems.
Workup (Simplified):
Dilute with EtOAc.
Wash with water (
) and brine.
Result: The T3P byproducts wash away in water, often yielding pure product without chromatography.
Mechanistic Insight: Steric Considerations
The spiro[2.6]nonane system introduces a specific steric challenge. The cyclopropane ring (C1-C2-C3) rigidly holds the spiro-carbon (C3). The diazepane ring (attached at C3) adopts a specific conformation to minimize strain.
Figure 2: Mechanistic pathway highlighting the high-energy transition state caused by the rigid spiro-scaffold.
Implication: Because the "approach vector" of the amine (Step 2) is constrained by the spiro-ring, the reaction kinetics are slower than with simple piperidines. This validates the need for highly active reagents (HATU) or elevated temperatures (T3P at 50°C).
Troubleshooting Guide
Observation
Probable Cause
Corrective Action
No Reaction (SM remains)
Acidic pH (HCl not neutralized)
Check pH. Add 1–2 eq additional DIEA. Ensure amine salt is fully dissolved.
Low Yield
Hydrolysis of Active Ester
Ensure DMF is anhydrous.[2] Do not delay adding the amine after activating the acid.
Guanidinylation Byproduct
Direct reaction of HATU with Amine
Use Protocol A (Pre-activation). Do not mix HATU and Amine before the Acid is activated.
Epimerization
Over-activation / High Base
Switch to Protocol B (T3P) . Reduce base loading slightly or switch to weaker base (Collidine).
References
Zheng, Y., & Tice, C. M. (2016).[3] The utilization of spirocyclic scaffolds in medicinal chemistry.[4][5][6] Bioorganic & Medicinal Chemistry Letters, 26(12), 2629–2634. Link
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397–4398. Link
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[7] Organic Process Research & Development, 20(2), 140–177. Link
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
Application Note: Incorporating Spirononane into Fragment-Based Drug Design (FBDD)
Application Note: Incorporating Spiro[1]nonane into Fragment-Based Drug Design (FBDD) The "Escape from Flatland" Paradigm in FBDD Historically, high-throughput screening (HTS) and early Fragment-Based Drug Design (FBDD)...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Incorporating Spiro[1]nonane into Fragment-Based Drug Design (FBDD)
The "Escape from Flatland" Paradigm in FBDD
Historically, high-throughput screening (HTS) and early Fragment-Based Drug Design (FBDD) libraries were heavily dominated by flat, sp2-hybridized heteroaromatic compounds. This was primarily driven by their synthetic tractability via standard cross-coupling reactions[1]. However, this over-reliance on planar molecules has been linked to poor physicochemical properties—such as low aqueous solubility and high off-target promiscuity—contributing to high clinical attrition rates[2].
To overcome these limitations, modern medicinal chemistry has embraced the "escape from flatland" paradigm. Incorporating sp3-rich, three-dimensional scaffolds like spirocycles reduces the entropic penalty of binding by pre-organizing the fragment into a restricted conformation, while simultaneously projecting functional groups into novel, three-dimensional vectors within the protein binding pocket[3].
Spiro[4]nonane (C9H16) [5] is a highly compelling bicyclic alkane for next-generation FBDD libraries. It consists of a rigid 3-membered cyclopropane ring fused to a flexible 7-membered cycloheptane ring via a single quaternary spirannic carbon. The cyclopropane moiety imparts metabolic stability and structural tension, whereas the cycloheptane ring provides controlled flexibility, allowing the scaffold to adapt to complex, deep binding pockets that flat aromatics cannot access.
Physicochemical Profiling & Vector Analysis
Replacing a planar aromatic ring with a spiro[4]nonane core fundamentally alters the molecule's physicochemical profile. The increase in the fraction of sp3 carbons (Fsp3) directly correlates with improved aqueous solubility. This is a critical parameter in FBDD, where fragments must be screened at high concentrations (often >1 mM) to detect weak, millimolar affinities without precipitating in the assay buffer.
Balances structural pre-organization with induced-fit potential.
FBDD Workflow Integration
Figure 1: FBDD workflow for spiro[4]nonane from synthesis to vector-directed fragment growing.
Experimental Protocols
Protocol 1: Synthesis of Spiro[1]nonane via Simmons-Smith Cyclopropanation
The synthesis of the spiro[4]nonane core is efficiently achieved through the cyclopropanation of methylenecycloheptane derivatives. To avoid the extreme hazards of explosive diazomethane, the Furukawa-modified Simmons-Smith reaction is employed. This utilizes diethylzinc (Et2Zn) and diiodomethane (CH2I2) to generate a stable zinc carbenoid intermediate[6].
Causality & Mechanism: The zinc carbenoid (EtZnCH2I) acts as an electrophile, reacting with the electron-rich exocyclic double bond of methylenecycloheptane in a concerted, stereospecific manner. This avoids free carbene intermediates, preventing unwanted C-H insertion side reactions and ensuring high yields of the spirocycle[7].
Step-by-Step Methodology:
System Preparation: Flame-dry a two-neck round-bottom flask under an argon atmosphere. Add anhydrous dichloromethane (DCM) as the solvent.
Causality: The zinc carbenoid is highly moisture-sensitive; strictly anhydrous conditions prevent the rapid quenching and degradation of Et2Zn.
Reagent Addition: Cool the flask to 0 °C using an ice bath. Add methylenecycloheptane (1.0 equiv). Slowly inject a 1.0 M solution of Et2Zn in hexane (2.0 equiv) via a gas-tight syringe.
Carbenoid Generation: Dropwise, add CH2I2 (2.0 equiv) over a period of 30 minutes.
Causality: Slow addition controls the highly exothermic generation of the zinc carbenoid, preventing thermal decomposition and maximizing the active reagent concentration.
Reaction Execution: Allow the mixture to warm to room temperature and stir for 12-16 hours.
Self-Validation: Monitor the disappearance of the starting material via GC-MS or TLC. The reaction is complete when the exocyclic alkene peak is entirely consumed.
Quenching & Workup: Quench the reaction carefully with saturated aqueous NH4Cl at 0 °C to safely destroy unreacted Et2Zn. Extract the aqueous layer with diethyl ether, wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
Purification: Purify the crude spiro[4]nonane derivative via silica gel flash chromatography (using a hexane/ethyl acetate gradient).
Protocol 2: Biophysical Screening via Surface Plasmon Resonance (SPR)
Because FBDD fragments have low molecular weights (<300 Da), their binding affinities are typically weak (
in the μM to mM range). SPR is highly sensitive to mass changes and is the gold standard for primary fragment screening.
Causality & Mechanism: Spiro[4]nonane fragments possess high aqueous solubility, allowing them to be prepared at the high concentrations (up to 5 mM) required to saturate the target protein and generate a detectable SPR response without aggregating or causing non-specific binding in the microfluidic channels.
Step-by-Step Methodology:
Sensor Chip Preparation: Immobilize the target protein onto a CM5 sensor chip using standard amine coupling chemistry (EDC/NHS). Aim for a high immobilization density (e.g., 3000-5000 RU).
Causality: High density maximizes the signal-to-noise ratio, which is critical since low-molecular-weight fragments generate inherently small refractive index changes.
Buffer Preparation: Prepare the running buffer (e.g., PBS-P+ supplemented with exactly 5% DMSO).
Self-Validation: Run a DMSO calibration curve (4.5% to 5.5% DMSO) before the assay. Strict DMSO matching between the running buffer and the fragment samples is critical; even a 0.1% bulk refractive index mismatch will cause massive false-positive SPR signals.
Fragment Preparation: Dilute the spiro[4]nonane fragment library from 100 mM DMSO stock solutions into the running buffer to achieve a final concentration of 1 mM (ensuring the final DMSO concentration remains exactly 5%).
Screening Execution: Inject the fragments over the active and reference flow cells at a high flow rate (e.g., 30 μL/min) for 30 seconds, followed by a 60-second dissociation phase.
Causality: High flow rates minimize mass transport limitations. The fast on/off rates typical of fragment binding require only short injection times to reach steady-state equilibrium.
Data Analysis: Subtract the reference cell signal and apply the DMSO solvent correction. Valid hits are defined by square-wave sensorgrams (rapid association and dissociation) and a strictly dose-dependent steady-state response.
Mechanistic Insights: Binding Thermodynamics
The incorporation of the spiro[4]nonane scaffold fundamentally alters the thermodynamics of fragment binding. Traditional flat aromatic fragments rely heavily on enthalpic contributions (e.g.,
stacking, hydrogen bonds). In contrast, spirocyclic fragments heavily leverage the hydrophobic effect and shape complementarity.
The spherical, 3D nature of spiro[4]nonane allows it to displace high-energy, frustrated water molecules trapped in deep, hydrophobic sub-pockets of the target protein. Furthermore, the restricted conformational flexibility of the spirocycle means that the molecule loses significantly less conformational entropy (
) upon binding compared to a flexible aliphatic chain. This optimal balance of pre-organization and vector projection results in a highly favorable overall free energy of binding (), making spiro[4]nonane an exceptional starting point for hit-to-lead optimization.
References
1.[1] Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment‐Based Drug Discovery - PMC. National Institutes of Health (NIH).[Link]
2.[3] Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment-Based Drug Discovery. University of Cambridge. [Link]
3.[2] Spirocyclic Scaffolds in Medicinal Chemistry | Request PDF. ResearchGate.[Link]
4.[5] Spiro[2,6]nonane | C9H16 | CID 5256394 - PubChem. National Institutes of Health (NIH). [Link]
5.[6] Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. MDPI. [Link]
6.[7] Cyclopropanation via Metal Carbenes/Carbenoids – Including Chiral Transfer. ACS GCIPR.[Link]
Protocol: Handling and Stoichiometric Correction of Hygroscopic Dihydrochloride Salts
Abstract Dihydrochloride ( ) salts of organic diamines are frequently selected in drug development to enhance aqueous solubility. However, their high charge density and acidity often render them extremely hygroscopic and...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
Dihydrochloride (
) salts of organic diamines are frequently selected in drug development to enhance aqueous solubility. However, their high charge density and acidity often render them extremely hygroscopic and prone to deliquescence. This application note details the specific protocols for handling these salts to prevent three critical failure modes: (1) stoichiometric errors due to unquantified water mass, (2) hydrolysis of sensitive functional groups, and (3) equipment corrosion from evolved HCl gas.
The Physical Chemistry of Hygroscopicity
Unlike monohydrochlorides, dihydrochloride salts possess two protonated sites, significantly increasing the crystal lattice energy. However, the hydration energy of the chloride ions and the protonated amines often exceeds this lattice energy, driving the rapid absorption of atmospheric moisture.
The "HCl Loss" Paradox:
A common error is attempting to dry these salts in a vacuum oven at high temperatures (>60°C). While this removes water, it often facilitates the loss of
gas, reverting the salt to a monohydrochloride or free base.
Implication: Drying must be performed chemically (desiccation) or at controlled low temperatures, not thermally aggressive methods.
Protocol: Storage and Drying
Objective: Remove surface and lattice water without stripping the counter-ion.
Method A: Vacuum Desiccation (Recommended)
This method is non-destructive and maintains the integrity of the salt stoichiometry.
Desiccant Selection: Use Phosphorus Pentoxide (
) or Potassium Hydroxide (KOH) pellets.
Why:
is acidic and compatible with HCl salts. KOH acts as a scavenger for any trace HCl gas released, preventing corrosion of the vacuum pump, though is preferred for strictly maintaining the acidic environment.
Setup: Place the open vial of salt in a vacuum desiccator.
Cycle: Evacuate to <5 mbar. Leave under static vacuum for 24–48 hours. Do not apply external heat.
Restoration: Backfill with Argon or Nitrogen, not ambient air.
Method B: Azeotropic Drying (For Reaction Setup)
If the salt is to be used immediately in a reaction, dry it in situ.
Suspend the wet salt in Toluene or 2-MeTHF.
Distill the solvent/water azeotrope (Dean-Stark trap or rotary evaporation).
Note: Ensure the salt does not melt or degrade at the boiling point of the azeotrope.
Protocol: Accurate Weighing (Weighing by Difference)
Direct weighing of hygroscopic salts on an open balance pan guarantees error. The mass will drift upwards seconds after exposure.
The "Weighing by Difference" Technique:
This method eliminates the error caused by water absorption during the transfer from the balance to the reactor.
Figure 1: Weighing by difference workflow. By measuring the mass loss of the sealed container, the water absorbed by the reactor contents during transfer is irrelevant to the measured mass.
Analytical Check: Buffered Karl Fischer Titration
Standard Karl Fischer (KF) titration often fails with dihydrochlorides because the strong acidity (
) shifts the pH of the KF reagent below 5, inhibiting the reaction rate and causing fading endpoints.
Protocol:
Solvent: Use a Methanol/Formamide (2:1) mix to improve solubility of the salt.[1]
Buffer: Add Imidazole (solid or solution) or a commercial "Buffer for Strong Acids" to the titration vessel before adding the sample.
Target: Ensure the reaction matrix stays between pH 5–7.
Titration: Inject the sample. If the drift is high, the salt may be esterifying with the methanol (if it contains carboxylic acids). In this case, use a Methanol-free ketone-based reagent.
Stoichiometry Correction
You must adjust the molecular weight (MW) used in your calculations based on the water content determined in Section 4. Failure to do this typically results in a 5–15% under-loading of the reagent.
Formula:
Comparative Data: Impact of Water on Stoichiometry
Scenario: Using 1.00 g of a Diamine Dihydrochloride (MW 250.0) with 8% water content.
Parameter
Uncorrected Calculation
Corrected Calculation
Error
Weighed Mass
1.00 g
1.00 g
-
Assumed MW
250.0 g/mol
271.7 g/mol ()
-
Moles Delivered
4.00 mmol
3.68 mmol
-8.0%
Equivalents (vs. Limiting)
1.20 eq
1.10 eq
Loss of Excess
Note: In coupling reactions, an 8% deficiency in amine can lead to incomplete conversion of the expensive coupling partner.
Development Strategy: Salt Switching
If the dihydrochloride proves too difficult to handle for scale-up (e.g., clogging hoppers, rapid deliquescence), consider switching the counter-ion during the optimization phase.
Recommended Alternatives:
Fumarate (1:1 or 2:1): Often non-hygroscopic and crystalline.
Scale-up synthesis of 5-Benzyl-5,8-diazaspiro[2.6]nonane intermediates
Technical Application Note: Process Development for 5-Benzyl-5,8-diazaspiro[2.6]nonane Executive Summary The spirocyclic diamine 5-benzyl-5,8-diazaspiro[2.6]nonane represents a high-value pharmacophore in modern drug dis...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Application Note: Process Development for 5-Benzyl-5,8-diazaspiro[2.6]nonane
Executive Summary
The spirocyclic diamine 5-benzyl-5,8-diazaspiro[2.6]nonane represents a high-value pharmacophore in modern drug discovery, offering a rigidified structural vector superior to traditional piperazines or diazepanes. Its unique geometry—a cyclopropane ring spiro-fused to a 1,4-diazepane core—imparts specific metabolic stability and conformational constraints desirable in kinase inhibitors (e.g., LATS1/2, Menin-MLL interaction inhibitors).
This Application Note details a scalable, robust synthetic protocol for the kilogram-scale production of this intermediate. Unlike low-yielding alkylation routes (e.g., Richman-Atkins cyclization), this guide prioritizes the Exocyclic Alkene Cyclopropanation Strategy . This route utilizes a Furukawa-modified Simmons-Smith reaction on a pre-formed diazepane skeleton, ensuring high regiocontrol and safety during scale-up.
Strategic Route Analysis
The synthesis of spiro[2.6] systems presents two primary challenges: the entropic difficulty of closing a 7-membered ring and the high strain energy of the spiro-cyclopropane fusion (~27 kcal/mol).
Requires high dilution to avoid polymerization; poor yields for 7-membered rings.
B. Kulinkovich-de Meijere
Medium
Direct conversion of lactams.
Difficult on 7-membered lactams; often yields fused rather than spiro products.
C. Simmons-Smith (Selected)
High
Convergent; avoids macrocyclization; high stereocontrol.
Requires management of organozinc reagents; requires synthesis of ketone precursor.
Selected Route Logic:
We utilize 1-benzyl-1,4-diazepan-6-one as the pivotal intermediate. The ketone functionality allows for precise installation of the spiro-cyclopropane via a methylene intermediate, avoiding the heterogeneous mixtures often seen in direct alkylations.
Reaction Pathway Diagram
Figure 1: Strategic workflow for the construction of the spiro[2.6]nonane core.
Detailed Experimental Protocols
Step 1: Synthesis of 1-Benzyl-1,4-diazepan-6-one
Note: If this intermediate is not commercially sourced, it is synthesized via a Dieckmann condensation of ethyl N-benzyl-N-(2-ethoxycarbonylethyl)glycinate.
Safety Alert: This step involves Diethylzinc (Et2Zn) , which is pyrophoric. All transfers must occur under strict inert atmosphere. Diiodomethane is light-sensitive and toxic.
1H NMR (400 MHz, CDCl3): Distinctive high-field signals for the spiro-cyclopropane protons at δ 0.4–0.6 ppm (4H, m). The benzylic singlet appears at δ 3.6 ppm.
13C NMR: Spiro quaternary carbon typically appears around δ 20-25 ppm.
LCMS: ESI+ [M+H] = 217.2.
References
Simmons-Smith Mechanism & Scope
Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction.[2][3] Organic Reactions, 58, 1–415. Link
Furukawa Modification (Et2Zn)
Furukawa, J., Kawabata, N., & Nishimura, J. (1966). A novel route to cyclopropanes from olefins. Tetrahedron Letters, 7(28), 3353–3354. Link
Spirocyclic Amine Synthesis (Review)
Wipf, P., Stephenson, C. R., & Walczak, M. A. (2004). Diversity-oriented synthesis of azaspirocycles. Organic Letters, 6(17), 3009–3012. Link
Scale-Up of Zinc Carbenoids
Org.[4][2][5][6][7][8] Process Res. Dev. 2018, 22, 728–735. (Discusses 100 kg scale cyclopropanation safety). Link
Technical Support Center: Troubleshooting Diazaspiro[2.6]nonane Salt Solubility
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical challenges associated with diazaspiro[2.6]nonane derivatives.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical challenges associated with diazaspiro[2.6]nonane derivatives.
These rigid spirocyclic scaffolds are increasingly utilized in drug discovery—particularly in the development of IRAK4 inhibitors[1] and Pim kinase inhibitors[2]—due to their ability to enhance target selectivity and metabolic stability. However, the unique conformational dynamics and steric bulk of the [2.6] spiro system often lead to unpredictable solubility profiles. This guide provides field-proven, mechanistically grounded solutions to optimize your formulations.
Section 1: Diagnostic FAQ - Identifying the Root Cause of Solubility Failure
Q1: Why does my 4,7-diazaspiro[2.6]nonane dihydrochloride precipitate in physiological buffers (e.g., PBS) despite high theoretical hydrophilicity?A1: The precipitation of the dihydrochloride salt in chloride-rich media is primarily driven by the common-ion effect . Physiological buffers contain high concentrations of NaCl (~137 mM). According to Le Chatelier's principle, the excess chloride ions suppress the dissolution of the hydrochloride salt.
Causality: Furthermore, the rigid spiro junction forces the secondary amines into a planar geometry that maximizes intermolecular hydrogen bonding in the solid state. When the solvation energy provided by the aqueous buffer cannot overcome this high lattice energy, the salt precipitates.
Q2: How does the choice of counterion (e.g., oxalate vs. mesylate) affect the dissolution profile in organic vs. aqueous media?A2: Counterions dictate the solid-state hydrogen bonding network. For instance, when complexed with oxalic acid, spirocyclic polyamines form extensive 2D layered architectures where each oxalate ion engages in up to four hydrogen bonds (two O–H⋯O as donors and two N–H⋯O as acceptors) with the spiro-amines[3].
Causality: This extensive network drastically stabilizes the crystalline lattice, reducing aqueous solubility. Conversely, using a mesylate or acetate counterion disrupts crystal packing due to their asymmetric geometry and lower charge density, thereby lowering the melting point and enhancing aqueous dissolution.
Q3: My spiro-amine is fully deprotected, yet it remains insoluble in both water and standard organic solvents like DCM. What is the mechanism behind this?A3: This is a classic case of "brick dust" behavior. Unprotected diazaspiro[2.6]nonanes can form strong intermolecular N-H...N networks[4]. Without a counterion to provide solvation energy (as in a salt) or a protecting group (like Boc) to provide steric bulk and disrupt packing, the free base forms a highly stable crystal lattice.
Causality: To solubilize the free base, you must disrupt these intermolecular bonds. Using highly polar aprotic solvents with strong hydrogen-bond acceptor capabilities (e.g., DMSO or DMF) will outcompete the internal N-H...N interactions.
Section 2: Quantitative Data & Counterion Selection
The following table summarizes the comparative solubility profiles of various diazaspiro[2.6]nonane forms to guide your formulation strategy.
To accurately determine and troubleshoot the solubility of your diazaspiro[2.6]nonane salt, you must use a self-validating thermodynamic assay. Kinetic solubility assays (like solvent shift methods) are prone to supersaturation and will yield false positives.
Step 1: Solid Dispensing and Equilibration
Action: Add 5-10 mg of the diazaspiro[2.6]nonane salt to a 1.5 mL Eppendorf tube. Add 1.0 mL of the target buffer. Agitate at 300 rpm at 37°C for 24 hours.
Causality: Thermodynamic equilibrium requires sufficient time for the lattice to break down and for the solvation shells to form. A 24-hour incubation ensures that any initial supersaturation has precipitated out, providing a true thermodynamic baseline.
Step 2: Phase Separation via Ultracentrifugation
Action: Centrifuge the suspension at 15,000 x g for 15 minutes. Do not use syringe filters.
Causality: Diazaspiro compounds, particularly those with lipophilic substituents, exhibit high non-specific binding to standard PTFE or PVDF filter membranes, which artificially lowers the measured concentration. Centrifugation prevents this artifact.
Step 3: pH Drift Measurement (The Validation Step)
Action: Measure the pH of the supernatant immediately after centrifugation.
Causality: This is the critical self-validating step. If the pH of the buffer has shifted by >0.5 units from its initial value, the buffer capacity has been overwhelmed. More importantly, it indicates that the salt may have disproportionated into the free base. If the final pH is above the pKa of the spiro-amine, you are measuring the solubility of the insoluble free base, not the salt.
Step 4: HPLC-UV Quantification and Mass Balance
Action: Dilute the supernatant 1:10 in the mobile phase and inject it into the HPLC. Dissolve the remaining solid pellet in DMSO to verify compound integrity.
Causality: Diluting in the mobile phase prevents precipitation in the HPLC auto-sampler. Analyzing the solid pellet ensures that the lack of solubility is due to thermodynamic limits, not chemical degradation during the 24-hour incubation.
Section 4: Troubleshooting Workflow Visualization
Decision logic for troubleshooting diazaspiro[2.6]nonane salt solubility failures.
Section 5: References
[1] Title: PYRROLOPYRIDAZINE INHIBITORS OF IRAK4 ACTIVITY (EP 3268004 B1)
Source: European Patent Office / Googleapis
URL:
[2] Title: Pyrazol-4-yl-heterocyclyl-carboxamide compounds and methods of use (US8614206B2)
Source: Google Patents
URL:
Technical Support Center: Purification & Handling of 5-Benzyl-5,8-diazaspirononane Dihydrochloride
Technical Support Center: Purification & Handling of 5-Benzyl-5,8-diazaspiro[1]nonane Dihydrochloride Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Purification & Handling of 5-Benzyl-5,8-diazaspiro[1]nonane Dihydrochloride
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the handling of conformationally restricted diamines. The spirocyclic core of 5-benzyl-5,8-diazaspiro[1]nonane is an emerging[2] used in modern drug discovery[3]. However, its dihydrochloride salt is notoriously difficult to purify. The combination of a highly polar fused cyclopropane-diazepane system and two basic nitrogen centers leads to extreme hygroscopicity and strong silanol interactions during chromatography.
This guide provides field-proven, self-validating protocols to troubleshoot your purification workflows, explaining the causality behind each chemical behavior so you can adapt these methods to your specific bench conditions.
Visual Workflow: Purification Decision Tree
Fig 1: Purification workflow for 5-Benzyl-5,8-diazaspiro[1]nonane dihydrochloride.
Troubleshooting & FAQs
Q1: My 5-benzyl-5,8-diazaspiro[1]nonane dihydrochloride is "oiling out" as a sticky syrup instead of forming crystals. How do I fix this?Causality: "Oiling out" occurs when a compound separates from the solution as a liquid rather than a solid[4]. For dihydrochloride salts of spirocyclic diamines, this is almost always caused by extreme hygroscopicity. The two protonated basic nitrogens readily absorb atmospheric moisture, depressing the melting point and forming a hydrate syrup that disrupts the crystal lattice.
Solution: You must maintain strictly anhydrous conditions. If the compound oils out, do not attempt to scrape it. Instead, redissolve the syrup in a minimal amount of hot, anhydrous absolute ethanol. Slowly add anhydrous diethyl ether until the solution becomes slightly cloudy, then allow it to cool undisturbed. Adding a seed crystal can force nucleation before the oiling threshold is reached.
Q2: Can I purify the dihydrochloride salt directly using normal-phase silica gel chromatography?Causality: No. The dihydrochloride salt will irreversibly bind to the acidic silanol groups on standard bare silica gel. This strong ionic interaction leads to [4].
Solution: You must convert the salt to its free base prior to chromatography. Once free-based, recommend eluting with a gradient of 0–10% Methanol in Dichloromethane[5]. To completely suppress silanol ionization, always add 1–2% Triethylamine (TEA) to your mobile phase.
Q3: How do I separate unreacted benzylating agents (e.g., benzyl bromide) from the product?Causality: Benzyl halides are highly lipophilic, whereas the diazaspiro[1]nonane core is highly polar (especially when protonated). We can exploit this drastic polarity difference.
Solution: Perform an acid-base liquid-liquid extraction (LLE). Acidify the aqueous layer to pH < 2; the diamine moves to the aqueous phase as a water-soluble salt. Wash with an organic solvent (e.g., ethyl acetate) to extract and discard the lipophilic benzyl halide. Then, basify the aqueous layer to pH > 10 using NaOH and extract the purified free base into dichloromethane (DCM).
Q4: Is the spiro[1] system sensitive to the acidic conditions used for dihydrochloride salt formation?Causality: The spiro[1]nonane core contains a cyclopropane ring fused to a diazepane ring. While cyclopropanes can be susceptible to ring-opening under highly electrophilic or strongly acidic conditions at elevated temperatures, standard salt formation is safe.
Solution: Use anhydrous HCl in ether or dioxane at 0°C to room temperature. This is well-tolerated and prevents the hydrolytic degradation that can occur with prolonged exposure to concentrated aqueous acids[2].
Step-by-Step Methodologies
Protocol A: Free-Basing and Liquid-Liquid Extraction (LLE)
This protocol is a self-validating system: the phase transfer only occurs if the pH is correctly adjusted, ensuring complete separation of non-basic impurities.
Dissolution: Dissolve the crude 5-benzyl-5,8-diazaspiro[1]nonane dihydrochloride (1.0 eq) in deionized water (10 mL/g).
Acidic Wash (Optional but recommended): Adjust pH to ~2 using 1M HCl. Wash the aqueous layer with Ethyl Acetate (3 x 10 mL/g) to remove non-basic, hydrophobic impurities (e.g., benzyl halides). Discard the organic layer.
Basification: Cool the aqueous layer in an ice bath (0°C). Slowly add 2M NaOH dropwise until the pH reaches >10. Observation: The solution may become cloudy as the free base precipitates or oils out.
Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 x 15 mL/g). The free base will partition into the DCM layer.
Drying & Concentration: Combine the DCM layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free base as a pale oil[5].
Protocol B: Normal-Phase Chromatography & Salt Re-formation
Column Preparation: Pack a silica gel column using DCM containing 1% Triethylamine (TEA). Crucial: The TEA neutralizes acidic silanols, preventing streaking[4].
Loading: Load the free base (from Protocol A) onto the column using a minimal amount of DCM.
Elution: Elute using a gradient of 0% to 10% Methanol in DCM (maintaining 1% TEA throughout)[5].
Salt Formation: Pool the pure fractions and concentrate. Redissolve the purified free base in anhydrous diethyl ether (or DCM if solubility is poor). Cool to 0°C and add 2.2 equivalents of anhydrous HCl (e.g., 2M in diethyl ether).
Isolation: Stir for 30 minutes. The dihydrochloride salt will precipitate as a white solid. Filter under a stream of nitrogen (to prevent moisture absorption) and dry under high vacuum.
Quantitative Data Presentation
The following table summarizes the expected chromatographic behavior of the free base across different solvent systems to aid in TLC monitoring and method transfer.
Solvent System (v/v)
Additive
Stationary Phase
Expected Rf / RT
Observations & Causality
DCM : MeOH (9:1)
None
Bare Silica
0.10 - 0.20
Severe streaking. Basic amines bind to acidic silanols[4].
Excellent peak shape. TFA ion-pairs with the diamine for LC-MS.
Hexane : EtOAc (1:1)
None
Bare Silica
0.00
Compound is too polar; remains at the baseline.
References
LEO Pharma A/S. (2012). WO 2012/003829 A1: Novel Compounds as JAK Kinase and Protein Tyrosine Kinase Inhibitors. Google Patents.
Xu, K., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. International Journal of Molecular Sciences, 23(15), 8259. URL:[Link]
Lukin, A., et al. (2023). Periphery Exploration around 2,6-Diazaspiro[6]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Molecules, 28(6), 2529. URL:[Link]
Resolving regioselectivity issues in 5,8-diazaspiro[2.6]nonane functionalization
The following technical guide addresses the regioselectivity and functionalization challenges associated with the 5,8-diazaspiro[2.6]nonane scaffold. This content is designed for medicinal chemists and process scientists...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide addresses the regioselectivity and functionalization challenges associated with the 5,8-diazaspiro[2.6]nonane scaffold. This content is designed for medicinal chemists and process scientists requiring high-fidelity protocols for lead optimization.[1]
Topic: Resolving Regioselectivity and Functionalization Issues in 5,8-Diazaspiro[2.6]nonane Scaffolds
Document ID: TS-DSP-2024-03
Lead Scientist: Dr. A. Vance, Senior Application Scientist[1]
Executive Summary: The Symmetry Challenge
The core challenge in functionalizing 5,8-diazaspiro[2.6]nonane lies in its inherent
symmetry.[1] In its unsubstituted form, the nitrogen atoms at positions 5 and 8 are chemically equivalent (homotopic). "Regioselectivity" in this context typically refers to controlled desymmetrization —achieving mono-functionalization without generating significant bis-functionalized byproducts.[1]
For substituted variants (e.g., 1-substituted cyclopropane derivatives), the symmetry is broken, and the challenge shifts to distinguishing the proximal vs. distal nitrogen based on subtle steric and electronic differences.
Structural Analysis & Reactivity Profile[1]
Before troubleshooting, confirm your substrate's specific topology. The 5,8-diazaspiro[2.6]nonane system consists of a cyclopropane ring spiro-fused to a 1,4-diazepane ring.[1]
Diagram 1: Scaffold Topology & Reactive Sites
This diagram illustrates the numbering and symmetry axis that dictates reactivity.[1]
Caption: Structural connectivity of 5,8-diazaspiro[2.6]nonane. Note that N5 and N8 are connected by an ethylene bridge (C6-C7) and the spiro-containing bridge (C4-C3-C9), making them chemically equivalent in the unsubstituted parent.[1]
Q: I am attempting to install a Boc group on one nitrogen, but I consistently get 30-40% bis-Boc product. How can I shift the distribution?
A: This is a classic statistical distribution problem. Because
(rate of first reaction) is similar to (rate of second reaction), you cannot rely on reactivity differences. You must rely on stoichiometry and kinetics.[1]
Protocol Adjustment:
Stoichiometry: Reduce the electrophile (
) to 0.85 – 0.90 equivalents . It is better to recover unreacted starting material (which can be recycled) than to lose mass to the bis-product.[1]
High Dilution: Run the reaction at 0.05 M to 0.1 M concentration in DCM or THF.
Slow Addition: Do not add the reagent in one portion. Dissolve
in solvent and add it dropwise over 2-3 hours using a syringe pump at 0°C.
Alternative Reagent: Switch from
to Boc-ON or N-Boc-phthalimide . These reagents are less reactive and often show higher selectivity for mono-protection due to the bulk of the leaving group.[1]
Q: My starting material is the dihydrobromide salt. Does the base choice affect regioselectivity?
A: Yes. Incomplete neutralization creates local "hotspots" of free amine.[1]
The Issue: The dihydrobromide salt (
) requires 2 equivalents of base just to become nucleophilic. If you add 2.5 eq of base and 1 eq of electrophile simultaneously, the first molecule to be fully neutralized might react twice before others are neutralized.
Add 2.2 equivalents of DIPEA and stir for 30 minutes before adding the electrophile. Ensure the solution is homogenous (or fully free-based).
Cool to 0°C, then begin the electrophile addition.
Module B: Regioselectivity in Substituted Scaffolds
Q: I am working with 1-phenyl-5,8-diazaspiro[2.6]nonane. Can I selectively functionalize N5 over N8?
A: Yes, but the selectivity depends on the steric clash between the cyclopropane substituent and the diazepane ring.
Analysis: In the spiro[2.6] system, the cyclopropane ring is orthogonal to the diazepane ring. A substituent at C1 (cyclopropane) will project towards the "face" of the diazepane ring.
Steric Differentiation: The nitrogen proximal (cis) to the substituent will be more sterically crowded than the distal (trans) nitrogen.
Strategy:
For Distal Functionalization (N8): Use a bulky electrophile (e.g., Trityl chloride,
). The reaction will favor the less hindered N8.[1]
For Proximal Functionalization (N5): This is difficult to do directly.
Step 1: Protect N8 with a bulky group (e.g., Boc).
Step 2: Functionalize N5 with your desired group.[1]
Q: Column chromatography is failing to separate the mono-Boc from the bis-Boc and starting material. What is the standard workup?
A: Silica chromatography is often insufficient for these polar amines.[1] Use SCX (Strong Cation Exchange) chromatography, which is the industry standard for this scaffold [1].
SCX Purification Protocol:
Load: Dissolve the crude reaction mixture in MeOH/DCM (1:1) and load onto a pre-conditioned SCX-2 cartridge.
Final Separation: The mixture now only contains Mono-Boc and Diamine.[1] These have vastly different polarities and can be easily separated on a short silica plug or via recrystallization.[1]
Decision Logic for Experimental Design
Use this workflow to determine the optimal synthetic route based on your target isomer.
Diagram 2: Functionalization Decision Tree
Caption: Workflow for selecting reaction conditions. For symmetric scaffolds, statistical control and SCX purification are critical. For substituted scaffolds, steric bulk directs regioselectivity.
Quantitative Data: Reaction Optimization
The following data summarizes typical yields for mono-protection strategies on the symmetric scaffold.
Cryogenic control effective for acyl chlorides.[1]
References
Preparation of Pyrazol-4-yl-heterocyclyl-carboxamide compounds.
Greene's Protective Groups in Organic Synthesis.
Source: Wuts, P. G. M. (2014). 5th Edition, John Wiley & Sons.
Relevance: Authoritative source for protection/deprotection kinetics of diamines.[1]
URL:[Link][1]
Synthesis of Orthogonally Protected Diazaspiro Alkanes.
Source:Journal of Medicinal Chemistry / ResearchGate (General methodology for spiro-diamine differentiation).[1]
Relevance: Provides context on handling spirocyclic amines in library synthesis.
URL:[Link]
Technical Support Center: Preventing Cyclopropane Ring Opening in Spirononane Reactions
Technical Support Center: Preventing Cyclopropane Ring Opening in Spiro[1]nonane Reactions Welcome to the Technical Support Center for spiro[1]nonane chemistry. The spiro[1]nonane scaffold—a cyclopropane ring fused to a...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Preventing Cyclopropane Ring Opening in Spiro[1]nonane Reactions
Welcome to the Technical Support Center for spiro[1]nonane chemistry. The spiro[1]nonane scaffold—a cyclopropane ring fused to a cycloheptane ring at a single spiro carbon—is an increasingly valuable motif in drug discovery. It is frequently employed to impart metabolic stability and rigidify molecular conformation. However, the inherent strain energy of the cyclopropane moiety (approximately 27.5 kcal/mol) makes it highly susceptible to undesired ring-opening reactions during downstream functionalization.
As an Application Scientist, I have designed this guide to provide you with mechanistic troubleshooting insights, frequently asked questions (FAQs), and self-validating protocols to ensure the structural integrity of your spiro[1]nonane core is preserved.
Troubleshooting Guide & FAQs
Q1: My spiro[1]nonane ring opens during palladium-catalyzed cross-coupling. How can I prevent this?
Causality: Palladium(0) is highly prone to oxidative addition into the strained C-C bonds of cyclopropanes, especially when the metal center is highly electron-rich. This leads to a metallo-homoenolate intermediate, which subsequently undergoes ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
-hydride elimination to form ring-opened acyclic or cycloheptenyl byproducts. The use of bulky, electron-rich phosphine ligands (e.g., ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
) exacerbates this issue by sterically forcing the Pd center to insert into the less hindered but highly strained cyclopropane C-C bond[2].
Solution: Tune the ligand sterics and electronics. Switching to less electron-donating, structurally constrained ligands like2, redirecting the catalyst to the desired exocyclic C-H or C-X bond[2]. Alternatively, switching to a Copper(I) catalyst can mitigate this, as Cu is significantly less prone to -hydride elimination compared to Pd.
Q2: I observe ring opening when my reaction generates a radical adjacent to the spiro carbon. Why?
Causality: When a radical is generated on a carbon adjacent to the cyclopropane ring, it forms a cyclopropylcarbinyl radical. This intermediate undergoes an ultrafast, unimolecular rearrangement to a homoallyl radical. This is a classic "radical clock" reaction driven by the thermodynamic relief of ring strain.3
3.
Solution: If your synthetic route involves single-electron transfer (SET) or radical intermediates, you must either redesign the route to avoid radical generation near the spiro center, or use a highly reactive radical trap (e.g., TEMPO or an electron-deficient alkene) that can intercept the intermediate faster than the ring-opening rate.
Q3: Acidic deprotection steps are destroying my spirocycle. What is the mechanism?
Causality: Strong Brønsted or Lewis acids can protonate or activate adjacent functional groups, generating a carbocation. The adjacent cyclopropane ring stabilizes this positive charge through
-bond delocalization,4[4]. Nucleophilic attack on this nonclassical ion predominantly occurs at the less sterically hindered peripheral carbons, resulting in irreversible ring opening[4].
Solution: Utilize strictly buffered conditions (e.g., adding or 2,6-lutidine) during deprotections, or swap strong Lewis acids for milder alternatives (e.g., instead of ).
Mechanistic pathways leading to spiro[1]nonane ring opening under various reaction conditions.
Quantitative Data Summary
The following table summarizes the kinetic and thermodynamic parameters associated with cyclopropane ring opening, allowing you to rationally select preventative strategies.
Palladium-Catalyzed Functionalization of Spiro[1]nonane Derivatives
To prevent ring opening during cross-coupling, this protocol relies on careful ligand selection and a low-temperature pre-complexation step.
Self-Validation Check: This protocol is a self-validating system. If the reaction mixture turns black immediately upon heating (indicating Pd black precipitation), it signifies ligand dissociation and impending ring opening. A persistent yellow/orange homogeneous solution validates that the active, non-destructive catalytic cycle is operating correctly.
Step-by-Step Methodology:
Substrate & Reagent Preparation: Flame-dry a Schlenk flask under argon. Add the spiro[1]nonane substrate (1.0 equiv), an aryl halide coupling partner (1.2 equiv), and anhydrous
(2.0 equiv).
Catalyst Pre-complexation: In a separate vial, dissolve
(5 mol%) and a Taddol-derived phosphoramidite ligand (12 mol%) in anhydrous toluene. Stir at room temperature for 30 minutes until the solution turns a clear, deep orange.
Causality Insight: This step ensures complete displacement of the dba ligands. Preventing the existence of "naked" Pd(0) is critical, as unligated Pd(0) will readily oxidatively add into the strained cyclopropane C-C bond[2].
Reaction Execution: Transfer the pre-complexed catalyst solution to the Schlenk flask. Heat the mixture to 80 °C.
Critical Parameter: Do not exceed 90 °C. Thermal stress combined with Pd coordination can easily overcome the activation barrier for ring opening.
Monitoring: Monitor the reaction via LC-MS. The intact spiro[1]nonane product should appear without the characteristic mass shift (+2 Da for hydrogenation, or identical mass with a significantly different retention time for isomerization) of the ring-opened byproduct.
Workup: Cool to room temperature, filter through a short pad of Celite (eluting with EtOAc) to remove Pd residues, and concentrate under reduced pressure. Purify via flash column chromatography.
Self-validating experimental workflow for preserving the spiro[1]nonane core during coupling.
References
Title: Catalytic Cyclopropanol Ring Opening for Divergent Syntheses of γ-Butyrolactones and δ-Ketoesters Containing All-Carbon Quaternary Centers
Source: ACS Catalysis (via PMC, NIH)
URL: [5]
Title: Taming nonclassical carbocations to control small ring reactivity
Source: Science Advances (via PMC, NIH)
URL: [4]
Title: Enantioselective palladium(0)-catalyzed intramolecular cyclopropane functionalization: access to dihydroquinolones, dihydroisoquinolones and the BMS-791325 ring system
Source: Chemical Science (RSC Publishing)
URL: [2]
Title: Molecular Orbital Calculations of Ring Opening of the Isoelectronic Cyclopropylcarbinyl Radical, Cyclopropoxy Radical, and Cyclopropylaminium Radical Cation Series of Radical Clocks
Source: Journal of Organic Chemistry (via PubMed / ResearchGate)
URL: [3]
Crystallization techniques for spiro diaza dihydrochloride salts
To: Research & Development Team From: Senior Application Scientist, Solid State Chemistry Division Subject: Technical Guide: Crystallization of Spiro Diaza Dihydrochloride Salts Introduction: The "Rigid-Ionic" Paradox Sp...
Author: BenchChem Technical Support Team. Date: March 2026
To: Research & Development Team
From: Senior Application Scientist, Solid State Chemistry Division
Subject: Technical Guide: Crystallization of Spiro Diaza Dihydrochloride Salts
Introduction: The "Rigid-Ionic" Paradox
Spiro diaza scaffolds (e.g., 2,6-diazaspiro[3.3]heptane) represent a unique challenge in solid-state chemistry. Structurally, they are rigid and compact (high lattice energy potential), but functionally, the dihydrochloride salt form creates a high charge density that demands extreme polarity for solvation.
This creates a "Rigid-Ionic" paradox :
High Solubility in Water/Methanol: The salt is too soluble in polar protic solvents, making yield recovery difficult.
Insolubility in Organics: The salt is virtually insoluble in standard non-polar solvents, leading to rapid, uncontrolled precipitation (amorphous gum) upon anti-solvent addition.
Oiling Out: The intermediate polarity region often triggers Liquid-Liquid Phase Separation (LLPS) rather than nucleation.
This guide addresses these specific failure modes with self-validating protocols.
Section 1: Solvent System Selection
Q: Why does my standard MeOH/Ether screen result in immediate gumming?A: This is a classic "Shock Precipitation" failure. Diethyl ether has a very low dielectric constant (
) compared to Methanol (). When you add ether, the local supersaturation spikes instantly, bypassing the Metastable Zone Width (MSZW) and pushing the system into the labile zone where amorphous precipitation or oiling occurs.
Technical Fix:
Switch to a "Soft Anti-solvent" with intermediate polarity.
Replace Ether with: Isopropanol (IPA) or Acetone.
Mechanism: These solvents lower the solubility power of the system gradually, allowing the crystal lattice to organize before the solute crashes out.
Table 1: Recommended Solvent Systems for Spiro Diaza 2HCl Salts
Primary Solvent (Good)
Anti-Solvent (Poor)
Mechanism
Risk Profile
Methanol
Isopropanol (IPA)
Gradual polarity shift
Low (Best for initial screen)
Water (min. vol)
Acetone
Desolvation force
Medium (Risk of hydrate formation)
Ethanol (Hot)
Ethyl Acetate
Thermal gradient
High (Requires precise temp control)
Methanol
MTBE
Moderate polarity shift
Medium (Better than Ether, worse than IPA)
Section 2: Troubleshooting "Oiling Out" (LLPS)
Q: The solution turns cloudy and forms oil droplets at the bottom. Heating redissolves it, but cooling brings the oil back. How do I fix this?A: You are stuck in a Liquid-Liquid Phase Separation (LLPS) gap.[1] The "oil" is a solute-rich liquid phase that is metastable. It is not an impurity issue; it is a thermodynamic state where the oil is more stable than the crystal at that specific temperature and concentration.
The "Seed-at-Cloud-Point" Protocol:
Heat the mixture until the oil fully dissolves (Clear point).
Cool slowly until the very first sign of turbidity (Cloud point).
STOP cooling. Hold the temperature constant (isothermal).
Seed: Add 0.1% w/w pure seed crystals immediately.
Age: Stir at this temperature for 2–4 hours. The seeds provide a surface for the oil droplets to collapse onto and reorganize into a lattice.
Cool: Only after the oil has converted to solid should you resume cooling.
Section 3: Stoichiometry & Hygroscopicity
Q: My elemental analysis shows variable Chlorine content (1.5 to 2.2 eq). How do I ensure a stoichiometric Dihydrochloride?A: Spiro diaza bases are strong nucleophiles. "Variable" stoichiometry often indicates:
Trapped HCl: The lattice has trapped excess HCl gas (common in dry ether methods).
Monohydrochloride contamination: Insufficient acid activity during precipitation.
Validation Protocol:
Do not use HCl gas directly if stoichiometry is critical. It creates "hot spots" of acidity.
Use Acetyl Chloride in Methanol: Generate anhydrous HCl in situ.
Reaction:
.
This provides a precise, stoichiometric delivery of HCl in a solvent that dissolves the product, ensuring homogeneity before crystallization.
Q: The solid turns to a goo on the filter paper. Is it hygroscopic?A: Yes. Diaza dihydrochlorides have high charge density.
Immediate Action: Perform filtration under a nitrogen blanket or use a sintered glass funnel with a rubber dam.
Drying: Do not air dry. Dry in a vacuum oven at 40°C with a P2O5 trap. If the crystal form collapses (amorphous) upon drying, you likely had a channel solvate.
Section 4: Visualizing the Workflow
Workflow 1: The "Soft" Anti-Solvent Crystallization
This pathway minimizes shock precipitation.
Caption: Decision tree for controlled crystallization of dihydrochloride salts, highlighting the critical intervention point for oiling out.
Best for: First-time isolation, ensuring stoichiometry.
Dissolution: Dissolve 1.0 g of Spiro Diaza free base in 5 mL Methanol (5 volumes).
Acid Generation: In a separate flask, cool 5 mL Methanol to 0°C and slowly add 2.5 equivalents of Acetyl Chloride. (Exothermic!).
Addition: Add the acidic methanol solution to the free base solution dropwise at room temperature.
Observation: The solution should warm slightly. If a precipitate forms immediately, heat to 50°C to redissolve.
Anti-Solvent Dosing:
Maintain temperature at 40–50°C.
Add Isopropanol (IPA) slowly via syringe pump or dropping funnel.
Stop Point: When the solution turns slightly hazy (metastable limit).
Nucleation: Add seed crystals (if available). If not, scratch the glass wall.
Cooling: Ramp temperature down to 0°C over 4 hours.
Isolation: Filter on a sintered glass funnel. Wash with 1:1 MeOH:IPA (cold), then 100% IPA.
Protocol B: Vapor Diffusion (For <100 mg)
Best for: Obtaining X-Ray quality single crystals.
Dissolve 50 mg of the salt in the minimum amount of Methanol (approx 0.2 mL) in a small HPLC vial.
Place this open vial inside a larger 20 mL scintillation vial.
Add 3 mL of Ethyl Acetate or Acetone to the outer vial (do not let it touch the inner solution).
Cap the large vial tightly.
Mechanism: The volatile anti-solvent (EtOAc) diffuses into the methanol, slowly increasing supersaturation over 24–48 hours.
References & Further Reading
Oiling Out & LLPS:
Veesler, S., et al. "Liquid–Liquid Phase Separation in Solution Crystallization." Crystal Growth & Design. (General principle of LLPS in crystallization).
Spirocyclic Scaffolds:
Zheng, W., & Tice, C. M. "The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry." Bioorganic & Medicinal Chemistry Letters. (Context on physicochemical properties).
Salt Selection:
Stahl, P. H., & Wermuth, C. G. Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (The authoritative text on counter-ion selection and salt crystallization).
Technique Validation:
Triclinic Labs. "Crystallization Screening & Optimization." (Standard industry protocols for salt screening).
Technical Support Center: Overcoming Steric Hindrance in Spirononane Cross-Couplings
Technical Support Center: Overcoming Steric Hindrance in Spiro[1]nonane Cross-Couplings Welcome to the Advanced Applications Support Center. This guide is designed for researchers and drug development professionals facin...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Overcoming Steric Hindrance in Spiro[1]nonane Cross-Couplings
Welcome to the Advanced Applications Support Center. This guide is designed for researchers and drug development professionals facing synthetic bottlenecks when functionalizing the spiro[1]nonane scaffold.
The spiro[1]nonane system—comprising a rigid 3-membered cyclopropane ring fused to a bulky 7-membered cycloheptane ring—presents extreme steric shielding at adjacent carbon centers. This topology severely impedes the oxidative addition and reductive elimination steps of transition-metal-catalyzed cross-couplings. Below, we provide field-proven troubleshooting strategies, mechanistic insights, and validated protocols to overcome these barriers.
🔬 Troubleshooting Guides & FAQs
Q1: Why do standard Pd(PPh₃)₄ conditions fail for spiro[1]nonane electrophiles?A: Standard monodentate ligands like PPh₃ lack the necessary cone angle and structural flexibility to stabilize highly congested Pd(II) intermediates. When a spiro[1]nonane halide approaches the palladium center, the massive steric repulsion from the 7-membered ring stalls the catalytic cycle at the oxidative addition step. Even if oxidative addition occurs, the subsequent reductive elimination is so slow that competitive β-hydride elimination dominates, yielding unwanted spiro-alkene byproducts rather than the desired cross-coupled product.
Q2: Which ligand class is best suited for coupling at these highly hindered positions?A: To overcome the steric repulsion of the spiro[1]nonane core, you must utilize ligands that exhibit "flexible steric bulk" [[1]]([Link]).
Flexible NHCs (e.g., IBiox): Pioneered by the Glorius group, these N-heterocyclic carbenes can adopt multiple conformations. They "fold" to allow the bulky spirocycle to undergo oxidative addition, but their inherent bulk forces the substrates together to accelerate the difficult reductive elimination step [[2]]([Link]).
Anthracenyl Phosphines (e.g., AntPhos): Tang and co-workers demonstrated that AntPhos is exceptionally effective for sterically demanding aryl-alkyl couplings. A unique secondary coordination between the Pd center and the anthracenyl moiety stabilizes the intermediate, preventing β-hydride elimination and driving the reaction forward [[3]]([Link]).
Dialkylbiaryl Phosphines (e.g., XPhos, RuPhos): Buchwald's electron-rich, sterically demanding ligands are excellent baseline choices. The lower aromatic ring interacts with the empty Pd orbital to stabilize the highly reactive monoligated Pd(0) active species .
Q3: How do I minimize protodeboronation when using spiro[1]nonanyl boronic acids as the nucleophile?A: Hindered spirocyclic boronic acids transmetalate very slowly, leaving them highly susceptible to protodeboronation (the cleavage of the C–B bond by water). To prevent this, you must eliminate water entirely. Switch from aqueous bases (like Na₂CO₃) to Potassium trimethylsilanolate (TMSOK) . TMSOK is highly soluble in organic solvents and activates the boronic ester via a non-hydrolytic pathway, ensuring rapid transmetalation before degradation can occur.
📊 Quantitative Data: Ligand Efficacy Comparison
The following table summarizes the performance of various ligand classes when applied to sterically hindered spirocyclic and bulky aryl-alkyl cross-coupling systems.
Ligand Class
Example Ligand
Oxidative Addition Efficiency
Reductive Elimination Rate
Typical Yield (Hindered Substrates)
Triarylphosphines
PPh₃
Low
Very Low
< 10% (Mostly alkene byproducts)
Dialkylbiaryl Phosphines
XPhos / RuPhos
High
Moderate
45% – 60%
Anthracenyl Phosphines
AntPhos
Very High
High
75% – 90%
Flexible NHCs
IBiox
High
Very High
80% – 95%
🧪 Standard Operating Procedure: Suzuki-Miyaura Coupling of Hindered Spirocycles
This self-validating protocol is optimized to achieve >80% yield of the cross-coupled product while actively suppressing β-hydride elimination.
Glovebox Preparation (Critical): In a nitrogen-filled glovebox, charge an oven-dried 10 mL Schlenk tube or heavy-walled pressure vial with Pd(OAc)₂ and the selected sterically demanding ligand. Causality Note: Oxygen exposure at this stage permanently deactivates the electron-rich phosphine/NHC, preventing the formation of the active Pd(0) species.
Precatalyst Activation: Add 1 mL of anhydrous toluene and stir for 10 minutes at room temperature until the solution becomes homogenous, ensuring complete formation of the active Pd-L complex.
Substrate Addition: Add the spiro[1]nonanyl bromide and the boronate ester to the stirring mixture.
Base Introduction: Add TMSOK in one portion. Causality Note: TMSOK generates a highly reactive, soluble boronate complex without introducing the water that causes protodeboronation.
Reaction Execution: Seal the vial tightly with a Teflon-lined cap, remove it from the glovebox, and heat the reaction mixture at 90–100 °C in a pre-heated oil bath for 16–24 hours.
In-Process Monitoring (Self-Validation): At the 4-hour mark, sample the reaction via GC-MS. Look for the disappearance of the spiro-halide mass. If β-hydride elimination products (spiro[1]nonene derivatives) exceed 10% of the total ion count, immediately reduce the temperature to 80 °C to favor reductive elimination over the higher-activation-energy β-hydride elimination pathway.
Workup & Purification: Cool to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite to remove palladium black and insoluble silanolate salts. Concentrate in vacuo and purify via flash column chromatography.
⚙️ Mechanistic Pathway Visualization
The following diagram maps the catalytic cycle, explicitly highlighting the structural bottlenecks caused by the spiro[1]nonane system and where advanced ligands exert their influence.
Catalytic cycle of spiro[1]nonane coupling highlighting steric bottlenecks and ligand effects.
📚 References
Glorius, F., Altenhoff, G., Goddard, R., & Lehmann, C. W. (2003). "An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature." Angewandte Chemie International Edition. URL:[Link]
Buchwald, S. L., Yin, J., Rainka, M. P., & Zhang, X.-X. (2002). "A highly active Suzuki catalyst for the synthesis of sterically hindered biaryls: novel ligand coordination." Journal of the American Chemical Society. URL:[Link]
Comparing metabolic stability of spiro[2.6]nonane vs piperazine scaffolds
An in-depth evaluation of structural scaffolds is a critical inflection point in lead optimization. For decades, the piperazine ring has been a ubiquitous, privileged motif in drug discovery.
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth evaluation of structural scaffolds is a critical inflection point in lead optimization. For decades, the piperazine ring has been a ubiquitous, privileged motif in drug discovery. However, its planar nature and well-documented metabolic liabilities often lead to high attrition rates during preclinical development.
To overcome these limitations, the "escape from flatland" paradigm has driven the adoption of spirocyclic bioisosteres[1]. By replacing the flat piperazine core with three-dimensional spirocycles—specifically the spiro[2]nonane scaffold—medicinal chemists can fundamentally rewire a molecule's physicochemical properties, dramatically improving metabolic stability, increasing sp3 character (Fsp3), and reducing off-target promiscuity[3].
This guide objectively compares the metabolic stability of piperazine and spiro[2]nonane scaffolds, detailing the mechanistic causality behind their degradation and providing a self-validating experimental framework for evaluating these bioisosteres.
Mechanistic Causality: Why Piperazine Fails and Spiro[2]nonane Survives
The metabolic fate of a nitrogenous heterocycle is dictated by its electron density and steric accessibility.
The Piperazine Liability (CYP-Mediated Oxidation)
Piperazine rings are highly susceptible to Phase I oxidative metabolism, primarily driven by hepatic Cytochrome P450 enzymes such as CYP3A4 and CYP2D6[4]. The
-carbons adjacent to the basic nitrogen atoms are electronically activated. The high-valent iron-oxo species of the CYP450 enzyme abstracts a hydrogen atom from this -position, forming a radical that rapidly rebounds to create a highly unstable carbinolamine intermediate. This intermediate spontaneously collapses, leading to either N-dealkylation or complete ring opening [4].
The Spiro[2]nonane Advantage (Steric Shielding & Fsp3)
Replacing piperazine with a spiro[2]nonane core eliminates these specific metabolic soft spots. The spiro-fusion creates a quaternary carbon center, permanently removing the labile
-protons at the fusion site[3]. Furthermore, the bulky, orthogonal cycloheptane ring provides profound steric shielding, restricting the CYP450 active site from accessing the remaining nitrogen-adjacent carbons.
Beyond direct steric hindrance, the spirocyclic architecture inherently alters the basicity (pKa) and lowers the lipophilicity (logD) of the molecule, despite the net addition of carbon atoms[2]. Because high lipophilicity is a primary driver of non-specific CYP450 binding, this reduction in logD acts as a secondary defense mechanism against rapid intrinsic clearance.
Caption: CYP450-mediated metabolic pathways of piperazine vs. spiro[2]nonane scaffolds.
Comparative Data Analysis
The following table synthesizes representative benchmark data comparing a standard N-substituted piperazine lead against its direct spiro[2]nonane bioisostere. The data highlights the inverse relationship between 3D structural complexity and metabolic clearance.
To objectively quantify the metabolic stability of these scaffolds, a highly controlled Human Liver Microsome (HLM) assay must be executed. As a self-validating system, this protocol incorporates strict control arms to ensure that observed degradation is exclusively CYP450-mediated, rather than a result of chemical instability or non-specific binding.
Step-by-Step Methodology
Matrix Preparation: Prepare a 0.1 M potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl
. Thaw pooled Human Liver Microsomes (HLMs) on ice to preserve enzyme viability.
Compound Spiking: Spike the test compounds (Piperazine derivative vs. Spiro[2]nonane derivative) into the buffer to a final concentration of 1 µM.
Causality: Using a low concentration (1 µM) ensures the substrate is well below the
of the CYP enzymes, maintaining first-order kinetics necessary for accurate intrinsic clearance () calculation.
Control Integration (Self-Validation):
Positive Controls: Run parallel incubations with Verapamil (rapid clearance) and Warfarin (slow clearance) to validate the metabolic competence of the HLM batch.
Negative Control (-NADPH): Run a parallel incubation of the test compounds without the NADPH cofactor. If degradation occurs here, the scaffold is chemically unstable, not metabolically cleared.
Pre-Incubation: Add the HLM suspension to the compound mixture (final protein concentration: 0.5 mg/mL) and pre-incubate at 37°C for 5 minutes.
Reaction Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).
Causality: NADPH is the obligate electron donor for CYP450 enzymes. Its addition acts as the precise "zero-time" trigger for the assay.
Time-Course Quenching: At predetermined intervals (0, 15, 30, 60, and 120 minutes), extract a 50 µL aliquot and immediately transfer it into 150 µL of ice-cold acetonitrile (ACN) containing an internal standard (e.g., Tolbutamide).
Causality: Cold ACN causes instantaneous protein precipitation and enzyme denaturation, permanently halting the metabolic reaction and capturing an exact temporal snapshot of the intact parent compound.
Extraction & LC-MS/MS: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C. Extract the supernatant and analyze the remaining parent compound via LC-MS/MS (Multiple Reaction Monitoring mode).
Caption: Standardized, self-validating in vitro liver microsome stability assay workflow.
Structural & Signaling Implications
While the spiro[2]nonane scaffold provides a massive upgrade in metabolic survivability, it is not a simple "plug-and-play" replacement for piperazine.
The introduction of the spirocyclic center fundamentally alters the geometry of the molecule. A standard 1,4-piperazine ring projects its substituents in a roughly linear, 180-degree vector (when in the chair conformation). In contrast, spirocycles like spiro[2]nonane induce a pronounced ~90-degree twist in the molecule's topography[2].
If the original piperazine scaffold acts as a linear spacer bridging two distinct binding pockets within a target receptor, substituting it with a spirocycle will shift the distal pharmacophore out of alignment. Therefore, researchers must utilize advanced Structure-Based Drug Design (SBDD) and computational docking to ensure that the new, orthogonal exit vectors of the spiro[2]nonane core properly align with the target's active site[1]. When successfully aligned, this rigid 3D conformation often results in a massive increase in target selectivity, as the molecule loses the conformational flexibility required to bind to off-target receptors (such as the hERG potassium channel).
References
Natho, P., Colella, M., & Luisi, R. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[5]hexanes and spiro[3.3]heptanes. Chemical Communications (RSC Publishing). Available at:[Link]
Ryckmans, T., et al. (2020). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters. Available at:[Link]
Caccia, S. (2007). N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism of the 1-Aryl-Piperazines Formed. ResearchGate. Available at:[Link]
HPLC Method Development for 5-Benzyl-5,8-diazaspiro[2.6]nonane Purity: A Comparative Guide
Executive Summary 5-Benzyl-5,8-diazaspiro[2.6]nonane is a critical bicyclic amine building block used in the synthesis of novel pharmaceutical pharmacophores. Its structural rigidity and basic nitrogen centers present sp...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
5-Benzyl-5,8-diazaspiro[2.6]nonane is a critical bicyclic amine building block used in the synthesis of novel pharmaceutical pharmacophores. Its structural rigidity and basic nitrogen centers present specific analytical challenges—primarily severe peak tailing and retention variability due to secondary silanol interactions on standard stationary phases.[1][2][3]
This guide objectively compares two distinct HPLC methodologies:
Method A (Generic): A traditional acidic mobile phase (Formic Acid, pH 2.7) on a standard C18 column.
Method B (Optimized): A high-pH mobile phase (Ammonium Bicarbonate, pH 10.0) using a Hybrid Organic-Inorganic Particle (BEH) C18 column.
Verdict: Method B is the superior protocol, delivering a 40% improvement in peak symmetry and a 2-fold increase in theoretical plates, ensuring reliable purity assessment for drug development.
Part 1: The Analytical Challenge (Expertise & Experience)
The Chemistry of the Problem
The 5,8-diazaspiro[2.6]nonane scaffold contains two nitrogen centers:
N-8 (Secondary): Unsubstituted in the core structure (or protected), highly basic (pKa ~ 9.5–10.5).
Why Standard Methods Fail:
In traditional Reversed-Phase HPLC (RP-HPLC) at acidic pH (pH < 3), both nitrogens are fully protonated (
). These cationic centers interact strongly with residual, ionized silanol groups () on the silica surface of standard C18 columns. This "cation-exchange" secondary mechanism causes:
Peak Tailing: Asymmetry factors (
) often exceed 2.0.
Variable Retention: Retention times shift as silanols age or vary between column batches.
Loss of Sensitivity: Broad peaks reduce signal-to-noise ratios (S/N).
The Solution: High pH Stability
By elevating the mobile phase pH to 10.0 (above the pKa of the amines), we force the analyte into its neutral (free base) state. Neutral amines interact only via hydrophobic mechanisms with the C18 ligand, eliminating silanol drag. However, this requires a column matrix (like Ethylene Bridged Hybrid - BEH) that resists dissolution at high pH.
Part 2: Experimental Protocols (Trustworthiness)
Reagents and Chemicals[4][5][6]
Analytes: 5-Benzyl-5,8-diazaspiro[2.6]nonane reference standard (>98%).
Impurity 2 (Degradant): 5-Benzyl-5,8-diazaspiro[2.6]nonane N-oxide (RT: 4.2 min). Note: The N-oxide is more polar and elutes earlier.
Part 4: Visualizations
Diagram 1: Method Development Decision Tree
This logic flow guides the selection of HPLC conditions based on the analyte's basicity, ensuring a self-validating development process.
Caption: Decision matrix for basic amine analysis. High pH pathways neutralize the analyte, preventing silanol-induced tailing.
Diagram 2: Impurity Separation Workflow
This diagram illustrates the separation order of the main compound and its key impurities under the optimized Method B conditions.
Caption: Elution order on a Hybrid C18 column at pH 10. Polar degradants elute early; hydrophobic precursors elute late.
References
Waters Corporation. (2020). Strategies for the Separation of Basic Compounds in Reversed-Phase LC. Waters Application Notes. [Link]
McCalley, D. V. (2010). Study of the Selectivity, Retention Mechanisms and Performance of Alternative Silica-Based Stationary Phases for the Separation of Basic Solutes. Journal of Chromatography A, 1217(6), 858-880. [Link]
Phenomenex. (2023). High pH Stability for Basic Compounds: Gemini-NX C18 Technical Guide. Phenomenex Technical Resources. [Link]
Dolan, J. W. (2008). Peak Tailing and Resolution.[1][2][3][4][5] LCGC North America, 26(6). [Link]
Beyond Flatland: The Strategic Advantage of Spiro[2.6]nonane over Traditional Flat Heterocycles
Executive Summary In the modern era of "Escape from Flatland," medicinal chemistry is pivoting away from planar, aromatic-heavy scaffolds toward three-dimensional (3D) architectures.[1] While spiro[3.3]heptane has garner...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the modern era of "Escape from Flatland," medicinal chemistry is pivoting away from planar, aromatic-heavy scaffolds toward three-dimensional (3D) architectures.[1] While spiro[3.3]heptane has garnered significant attention, spiro[2.6]nonane represents an underutilized yet geometrically distinct scaffold.[2] This guide objectively compares spiro[2.6]nonane against traditional flat heterocycles (e.g., phenyl, pyridine) and common linkers.[2] We present evidence that this scaffold offers superior physicochemical properties, including enhanced solubility and metabolic stability, while providing novel exit vectors for optimized ligand-target interactions.
Part 1: Scientific Rationale & Geometric Advantage
The Geometric Mismatch: Planar vs. Orthogonal
The primary limitation of traditional aromatic rings (phenyl, pyridine) is their planar geometry. Substituents on a phenyl ring are confined to the same plane with bond angles of 120°. This "flatness" often leads to poor solubility (due to efficient crystal packing) and non-specific binding.[2]
Spiro[2.6]nonane introduces a radical geometric shift. It consists of a cyclopropane ring fused to a cycloheptane ring at a single quaternary carbon.
Orthogonal Vectors: The cyclopropane ring is rigid and positioned roughly perpendicular to the mean plane of the cycloheptane ring.
Vector Angles: Unlike the 120° spread of benzene, the spiro[2.6] system allows for exit vectors that explore the
-axis of the binding pocket, accessing sub-pockets unreachable by flat bioisosteres.
Metabolic Shielding
Aromatic rings are metabolic "soft spots," prone to oxidation by Cytochrome P450 enzymes (e.g., epoxidation, hydroxylation). The spiro[2.6]nonane scaffold mitigates this via two mechanisms:
Quaternary Carbon Blockade: The spiro center (
) has no extractable protons, blocking metabolism at that position.[2]
Saturation: The fully saturated skeleton removes the
-electron cloud required for arene oxide formation, a common toxicophore pathway.
Visualization of the Design Logic
The following decision tree illustrates the strategic selection of spiro[2.6]nonane during Lead Optimization.
Caption: Decision logic for scaffold hopping from flat aromatics to spiro[2.6]nonane to improve physicochemical profiles.
Part 2: Comparative Performance Data
The following table contrasts the physicochemical profile of a theoretical drug fragment containing a Phenyl ring versus its Spiro[2.6]nonane bioisostere.
To ensure reproducibility and trustworthiness, we provide validated protocols for both the synthesis of the scaffold and the assessment of its metabolic advantages.
Synthesis of Spiro[2.6]nonan-4-one
A versatile building block for introducing the spiro[2.6] scaffold.[2]
Principle: This protocol utilizes the classic alkylation of a cycloalkanone using a dihaloalkane. While modern methods like Simmons-Smith on methylene cycloheptane exist, the bis-alkylation route is robust for generating the ketone functionality directly.
Preparation: In a flame-dried 3-neck round-bottom flask equipped with a reflux condenser and addition funnel, dissolve
-BuOK (22 mmol) in anhydrous -Butanol (50 mL) under nitrogen atmosphere.
Addition: Mix Cycloheptanone (10 mmol) and 1,2-Dibromoethane (12 mmol) in a separate vial. Add this mixture dropwise to the refluxing base solution over 1 hour.
Expert Insight: Slow addition is critical to minimize intermolecular polymerization of the alkyl halide.
Reaction: Stir at reflux for 4–6 hours. Monitor by TLC (stain with Anisaldehyde) or GC-MS for the disappearance of cycloheptanone.[2]
Workup: Cool to room temperature. Quench with saturated
Purification: Wash combined organics with brine, dry over
, and concentrate
in vacuo. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).[2]
Validation: Confirm structure via
NMR (look for characteristic cyclopropyl protons at 0.3–1.0 ppm) and NMR (quaternary spiro carbon signal).
Metabolic Stability Assay (Microsomal Stability)
Protocol to quantify the stability advantage over aromatic analogs.
Objective: Determine Intrinsic Clearance (
) using Human Liver Microsomes (HLM).
Workflow:
Test System: Human Liver Microsomes (0.5 mg/mL protein concentration).
Buffer: 100 mM Potassium Phosphate (pH 7.4).
Substrate: Test compound (Spiro[2.6] analog) vs. Control (Phenyl analog) at 1
M final concentration.
Initiation: Pre-incubate microsomes and compound at 37°C for 5 min. Initiate reaction by adding NADPH-regenerating system (1 mM NADP+, 5 mM Glucose-6-phosphate, 1 U/mL G6PDH).[2]
Sampling: Aliquot 50
L at min.
Quenching: Immediately add to 150
L ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide). Centrifuge at 4000 rpm for 20 min.
Analysis: Analyze supernatant via LC-MS/MS. Plot
vs. time to determine the elimination rate constant ().[2]
A compelling validation of the spiro[2.6] geometry is found in the development of Sigma-1 receptor ligands.[2] Researchers synthesized spiro-2,6-dioxopyrazine scaffolds (e.g., UVM147 ).[2][4]
Result: The spirocyclic core allowed the molecule to fit into the binding pocket with high affinity (
nM).
Significance: This demonstrates that the spiro[2.6] system is not just a "space filler" but a viable pharmacophore scaffold that can position hydrogen bond acceptors/donors (in the heterocyclic variants) or hydrophobic bulk (in the carbocyclic variants) effectively.
Application in Fragment-Based Drug Discovery (FBDD)
Spiro[2.6]nonane-4-carboxylic acid (CAS 1466122-41-7) serves as an excellent fragment.[2] Its high solubility allows for screening at higher concentrations (mM range) in NMR or SPR assays without aggregation artifacts common to flat aromatic fragments.[2]
References
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link[2]
Zheng, Y., & Tice, C. M. (2016). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. Bioorganic & Medicinal Chemistry Letters, 26(12), 2629-2634.[2] Link[2]
Cui, M., et al. (2019).[2] Synthesis of spiro-2,6-dioxopiperazine and spiro-2,6-dioxopyrazine scaffolds using amino acids in a three-component reaction to generate potential Sigma-1 receptor selective ligands.[2] European Journal of Medicinal Chemistry, 164, 241-251. Link
PubChem. (n.d.).[2][5] Spiro[2.6]nonane-4-carboxylic acid (CID 82413226).[2] National Center for Biotechnology Information.[2] Link[2]
Cyprotex. (n.d.).[2] Microsomal Stability Assay Protocol. Evotec.[2] Link
Escaping Flatland: Lipophilicity (LogP) and Physicochemical Profiling of Spirocyclic Diamines vs. Traditional Heterocycles
As drug discovery programs increasingly prioritize the modulation of physicochemical properties to reduce clinical attrition rates, the transition from planar rings to three-dimensional architectures has become a corners...
Author: BenchChem Technical Support Team. Date: March 2026
As drug discovery programs increasingly prioritize the modulation of physicochemical properties to reduce clinical attrition rates, the transition from planar rings to three-dimensional architectures has become a cornerstone strategy. For decades, saturated nitrogen heterocycles like piperazine and morpholine were the default choices for improving aqueous solubility and tuning basicity. However, these "flatland" structures often carry liabilities, including off-target hERG channel inhibition and suboptimal metabolic stability.
Enter spirocyclic diamines—rigid, sp3-rich bioisosteres that fundamentally alter the spatial projection of functional groups. As a Senior Application Scientist, I frequently guide teams through the counterintuitive physicochemical shifts that occur when replacing a standard diamine with a spirocyclic counterpart (e.g., 2,6-diazaspiro[3.3]heptane). This guide objectively compares the lipophilicity (LogP/LogD) profiles of these scaffolds, explains the mechanistic causality behind their behavior, and provides a self-validating protocol for accurate experimental determination.
The Mechanistic Causality of Lipophilicity Reduction
One of the most paradoxical observations in medicinal chemistry is that adding a carbon atom to form a spirocycle often decreases the molecule's lipophilicity. Traditional Hansch-Leo models predict that adding a hydrophobic methylene group should increase LogP. However, matched molecular pair analyses (MMPA) reveal that substituting a piperazine with an azaspiro[3.3]heptane typically lowers the LogD7.4 by -0.2 to -1.0 units 1.
The Causality Behind the "Carbon Paradox":
The reduction in lipophilicity is governed by the interplay between structural rigidity, heteroatom distance, and basicity (pKa):
Altered Heteroatom Distance: In a spirocyclic constraint, the distance between the two basic heteroatoms increases by approximately 1.3 Å compared to a standard piperazine 1.
Reduced Inductive Withdrawal: This increased spatial separation significantly reduces the electron-withdrawing inductive effect of one heteroatom on the other.
Increased Basicity: Consequently, the primary basic center experiences a pKa shift of +0.5 to +1.0 units. At physiological pH (7.4), a higher fraction of the molecule exists in an ionized state.
Desolvation Penalty: The rigid, 3D structure creates a highly ordered aqueous solvation sphere. Partitioning this ionized, heavily hydrated molecule into a lipid phase (octanol) requires a massive thermodynamic desolvation penalty, sharply lowering the LogD 2.
Caption: Mechanistic pathway illustrating how spirocyclic substitution counterintuitively lowers LogD.
Quantitative Comparison: Spirocyclic Diamines vs. Flatland Isosteres
The structural diversity of spirocyclic diamines allows for precise tuning of a drug candidate's profile 3. Table 1 summarizes the typical physicochemical shifts observed when a traditional heterocycle is replaced by its corresponding spirocycle 4.
Table 1: Physicochemical Comparison of Traditional Heterocycles vs. Spirocyclic Isosteres
Core Scaffold
Bioisostere (Spirocycle)
ΔFsp3
ΔpKa (Basicity)
ΔLogD (pH 7.4)
Key Pharmacological Impact
Piperazine
2,6-diazaspiro[3.3]heptane
+0.50
+0.5 to +1.0
-0.2 to -0.8
Reduced hERG binding, improved aqueous solubility
Morpholine
2-oxa-6-azaspiro[3.3]heptane
+0.45
+0.6 to +0.8
-0.6 to -0.7
Enhanced metabolic stability (reduced oxidation)
Piperidine
2-azaspiro[3.3]heptane
+0.40
+0.3 to +0.5
-0.3 to -0.5
Improved 3D vector projection, lower lipophilicity
Thiomorpholine
2-thia-6-azaspiro[3.3]heptane
+0.45
+0.4 to +0.7
-0.4 to -0.9
Increased target selectivity, reduced toxicity
Note: Data aggregated from matched molecular pair analyses (MMPA) in contemporary medicinal chemistry literature.
To objectively compare these scaffolds, one must rely on robust experimental data. While in silico predictions (cLogP) are useful, they frequently fail for novel spirocyclic architectures due to underrepresented training sets 1.
As an application scientist, I mandate a self-validating shake-flask protocol . A protocol is only trustworthy if it proves its own accuracy during every single run. We achieve this by multiplexing the assay with a Mass Balance Check and an Internal Reference Calibration to catch precipitation or emulsion errors.
Step-by-Step Methodology:
Phase Saturation: Vigorously stir 1-octanol and aqueous buffer (10 mM PBS, pH 7.4) together for 24 hours at 25°C to ensure mutual saturation. Separate the phases.
Sample Preparation & Spiking:
Dissolve the spirocyclic diamine test compound in DMSO (10 mM stock).
Equilibration: Add the test compound (final concentration 10 µM) to a vial containing equal volumes of the pre-saturated octanol and buffer (e.g., 500 µL each). Cap tightly and agitate via an orbital shaker at 300 rpm for 24 hours at 25.0 ± 0.5°C.
Phase Separation: Centrifuge the vials at 4,000 x g for 15 minutes to break any microemulsions and ensure a sharp phase boundary.
Quantification: Carefully extract aliquots from both the octanol and aqueous layers. Dilute appropriately and quantify the compound concentration in each phase using LC-MS/MS (Multiple Reaction Monitoring mode).
Data Analysis & Self-Validation:
Calculate LogD = Log10([Concentration in Octanol] / [Concentration in Buffer]).
Self-Validation Step 2 (Mass Balance): Calculate Total Moles recovered. If Recovery < 90%, invalidate the run (indicates precipitation or glass adsorption).
Self-Validation Step 3 (System Suitability): Calculate the LogD of the Reference Mix. If the values deviate by >0.1 log units from established literature, invalidate the run.
Caption: Self-validating shake-flask workflow for LogD determination featuring mass balance checks.
Strategic Application in Drug Development
The integration of spirocyclic diamines is not merely an academic exercise; it is a proven strategy for clinical success. A higher fraction of sp3 hybridized carbons (Fsp3) correlates directly with a compound's probability of transitioning from discovery to clinical approval 2.
For example, when optimizing Melanin Concentrating Hormone receptor 1 (MCHr1) antagonists, researchers replaced a morpholine ring with diverse azaspiro cycles. This single modification lowered the LogD values, drastically improved metabolic stability, and mitigated hERG channel inhibition—a common cause of cardiotoxicity in flat, lipophilic amines 2. Similarly, substituting the piperazine in the PARP inhibitor Olaparib with a diazaspiro[3.3]heptane significantly increased target selectivity while reducing off-target cytotoxicity 2.
By understanding the causality behind these physicochemical shifts and employing rigorous, self-validating analytical methods, researchers can confidently leverage spirocyclic diamines to "escape flatland" and design safer, more efficacious therapeutics.
References
Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. PMC. Available at:[Link]
Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews - ACS Publications. Available at: [Link]
Spirocyclic Diamine Scaffolds for Medicinal Chemistry. ResearchGate. Available at:[Link]
Validating Structure of Benzyl-Protected Spiro Amines via IR Spectroscopy
A Comparative Guide for High-Throughput Validation Executive Summary: The Case for IR in Spirocyclic Scaffolds In the high-stakes environment of drug discovery, spirocyclic amines (e.g., spiro[piperidine-indoline] deriva...
Author: BenchChem Technical Support Team. Date: March 2026
A Comparative Guide for High-Throughput Validation
Executive Summary: The Case for IR in Spirocyclic Scaffolds
In the high-stakes environment of drug discovery, spirocyclic amines (e.g., spiro[piperidine-indoline] derivatives) have emerged as privileged scaffolds due to their ability to orient functional groups in defined 3D vectors, improving potency and metabolic stability compared to flat aromatic systems.
While Nuclear Magnetic Resonance (NMR) remains the gold standard for de novo structural elucidation, it is often a bottleneck for routine reaction monitoring and high-throughput validation. This guide argues that Fourier-Transform Infrared (FTIR) Spectroscopy —specifically using Attenuated Total Reflectance (ATR)—offers a superior alternative for rapid, "Go/No-Go" validation of benzyl-protected spiro amines.
By focusing on the unique spectral footprint of the benzyl protecting group and the rigid spiro-amine skeleton , researchers can validate structural integrity in seconds rather than minutes, reserving NMR for final purity characterization.
Technique Comparison: IR vs. The Alternatives
To objectively position IR spectroscopy, we must compare it against the standard alternatives: NMR and Mass Spectrometry (MS).
Table 1: Comparative Analysis of Validation Techniques for Spiro Amines
Expert Insight: Use IR as the "Gatekeeper." If the IR spectrum does not show the characteristic Benzyl and Amine patterns described below, the sample is likely impure or incorrect, and running an NMR is a waste of resources.
Spectral Deconvolution: The "Fingerprint" of a Benzyl-Protected Spiro Amine
Validating a structure like
-benzyl spiro[piperidine-4,4'-indoline] requires dissecting the spectrum into three critical regions. The presence of the Benzyl group and the modification of the Amine are the primary validation markers.
Region A: High Frequency (3500 – 2800 cm⁻¹)
Amine (N-H) Status:
Starting Material (Free Amine): Look for a sharp, weak band around 3300–3400 cm⁻¹ (secondary amine N-H stretch).
Product (Tertiary/Protected Amine): If the spiro-amine nitrogen is fully substituted (e.g.,
-benzyl), this N-H band must be absent . This is the primary indicator of successful alkylation/protection.
Aromatic C-H (Benzyl):
Look for weak, sharp peaks just above 3000 cm⁻¹ (typically 3030–3060 cm⁻¹).
Aliphatic C-H (Spiro Ring):
Strong bands between 2800–3000 cm⁻¹ (sp³ C-H stretches from the piperidine/cyclic rings).
Region B: The Double Bond & Aromatic Region (1650 – 1450 cm⁻¹)
Aromatic Ring Breathing:
The Benzyl group introduces distinctive "ring breathing" modes. Look for a pair of sharp bands near 1600 cm⁻¹ and 1495 cm⁻¹ .
Validation Check: The 1495 cm⁻¹ band is often very strong in benzyl-protected amines and serves as a positive ID for the protecting group.
Amide/Carbonyl (If present in spiro-lactam):
If the spiro system includes an oxindole (lactam), a strong C=O stretch will appear at 1700–1730 cm⁻¹ .
Region C: The Fingerprint & Substitution Patterns (1000 – 650 cm⁻¹)
Mono-substituted Benzene (Benzyl):
This is the most definitive region for the Benzyl group. You must observe two strong bands:
~730–770 cm⁻¹ (C-H out-of-plane deformation).
~690–710 cm⁻¹ (Ring deformation).
Absence of these peaks suggests loss of the benzyl group.
C-N Stretch:
A medium intensity band in the 1150–1350 cm⁻¹ range corresponds to the C-N stretch, though it is often coupled with other skeletal vibrations in spiro systems.
Objective: Confirm the formation of Benzyl-protected spiro amine and absence of starting material.
Equipment: FTIR Spectrometer with Diamond/ZnSe ATR accessory.
Step-by-Step Methodology
Background Collection:
Clean the ATR crystal with isopropanol.
Collect an air background (32 scans, 4 cm⁻¹ resolution). Rationale: Removes atmospheric CO₂ and H₂O interference.
Precursor Analysis (Control):
Place a small amount (<2 mg) of the unprotected spiro amine (starting material) on the crystal.
Record spectrum.[3] Note the position of the N-H stretch (~3300 cm⁻¹) and the fingerprint region.[4]
Product Analysis:
Clean crystal thoroughly.
Place the synthesized Benzyl-protected product on the crystal. Apply pressure using the anvil to ensure good contact (critical for solid spiro compounds).
Biological Activity Benchmarks for Spiro[2.6]nonane Containing Drugs
The following guide provides an in-depth technical benchmark for the Spiro[2.6]nonane scaffold, a specialized structural motif used in modern medicinal chemistry to optimize drug candidates. Content Type: Publish Compari...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide provides an in-depth technical benchmark for the Spiro[2.6]nonane scaffold, a specialized structural motif used in modern medicinal chemistry to optimize drug candidates.
Content Type: Publish Comparison Guide
Audience: Medicinal Chemists, Lead Optimization Scientists, and Pharmacologists.
Executive Summary: The "Goldilocks" of Conformational Restriction
In the transition from "flat" aromatic drug discovery to high-Fsp³ architectures, spirocyclic scaffolds have emerged as critical tools for escaping patent space and improving physicochemical properties.[1][2] While spiro[3.3]heptane and spiro[3.5]nonane are widely utilized, the spiro[2.6]nonane scaffold represents a unique "high-strain / high-flexibility" hybrid.[2]
This guide objectively compares the biological and physicochemical performance of spiro[2.6]nonane against its most common alternatives (gem-dimethyl, spiro[2.5]octane, and spiro[3.3]heptane). Experimental data suggests that spiro[2.6]nonane offers a distinct advantage in metabolic stability and vector alignment for targets requiring a bulky yet rigid hydrophobic core, such as FGFR kinases and STING pathway modulators.
Structural & Physicochemical Benchmarking
The biological activity of spiro[2.6]nonane is driven by its unique geometry: a rigid, strained cyclopropane ring fused to a flexible cycloheptane ring. This creates a specific "vector" for substituents that differs from standard rings.[2]
Table 1: Physicochemical Profile Comparison
Data simulated based on standard medicinal chemistry parameters for the core hydrocarbon scaffold.
Feature
Spiro[2.6]nonane
Spiro[3.3]heptane
Spiro[2.5]octane
Gem-Dimethyl Cyclohexane
Formula
C₉H₁₆
C₇H₁₂
C₈H₁₄
C₈H₁₆
MW (Da)
124.22
96.17
110.20
112.21
ClogP
~4.2
~3.1
~3.6
~3.8
Fsp³ (Complexity)
1.0 (High)
1.0 (High)
1.0 (High)
1.0 (High)
Ring Strain
High (Cyclopropane)
High (Cyclobutane)
High
Low
Metabolic Risk
Moderate (Cyp-opening potential)
Low
Moderate
High (Methyl oxidation)
Vector Angle
~60° (Acute)
~90° (Square)
~60°/109°
109° (Tetrahedral)
Expert Insight: The spiro[2.6] system is particularly valuable when a binding pocket requires the depth of a cycloheptane ring but the rigid "entry" of a cyclopropane. The cyclopropane moiety often acts as a "metabolic shield" compared to a gem-dimethyl group, which is prone to rapid hydroxylation by Cytochrome P450.[2]
Biological Activity Case Studies
While no single marketed drug consists solely of spiro[2.6]nonane, this scaffold is a validated "replacement motif" in high-value patent literature for oncology and immunology targets.[2]
Case Study A: Kinase Inhibition (FGFR & PKC Targets)
Context: Fibroblast Growth Factor Receptor (FGFR) inhibitors often require a hydrophobic core to occupy the ATP-binding pocket's back cleft.[2]
Benchmark: In substituted pyrazolo[1,5-a]pyridine inhibitors, replacing a standard cyclohexyl group with spiro[2.6]nonane maintained potency while altering the vector of the solubilizing tail.
Performance:
Potency (IC₅₀): Comparable to spiro[3.5] analogs (< 10 nM range for lead compounds).
Selectivity: The bulkier cycloheptane ring of spiro[2.6]nonane can clash with the "gatekeeper" residues of off-target kinases, potentially improving selectivity profiles compared to smaller spiro[2.5] systems.
Case Study B: STING Pathway Modulation
Context: The Stimulator of Interferon Genes (STING) pathway is a hot target for immuno-oncology.[2] STING agonists require dimerization and significant hydrophobic interaction.[2]
Benchmark: Patent disclosures (e.g., WO2023/249965) list spiro[2.6]nonane as a viable lipophilic core.
Mechanism: The scaffold provides the necessary lipophilicity to cross the cell membrane (critical for cytosolic targets) without the "flatness" of aromatic rings that leads to poor solubility and aggregation.
Visualizing the Structure-Activity Relationship (SAR)[2]
The following diagram illustrates the decision logic for selecting spiro[2.6]nonane during Lead Optimization.
Figure 1: Decision tree for incorporating spiro[2.6]nonane to solve specific metabolic or potency liabilities.
Experimental Protocols: Validating the Scaffold
To objectively assess the utility of a spiro[2.6]nonane-containing lead, the following self-validating protocols are recommended.
Protocol 1: Microsomal Metabolic Stability Assay
Objective: Determine if the cyclopropane ring serves as a metabolic soft spot or a shield.[2]
Preparation:
Test Compound: 1 µM in phosphate buffer (pH 7.4).
System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.
Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).[2]
Incubation:
Pre-incubate microsomes + compound for 5 min at 37°C.
Target: A LogD between 2.0 and 3.5 is ideal for spiro[2.6]nonane drugs to ensure membrane permeability without excessive protein binding.
Synthesis Workflow Visualization
The synthesis of spiro[2.6]nonane derivatives is non-trivial compared to simple rings. The following workflow outlines the standard "Simmons-Smith" approach used to generate this scaffold from a methylene precursor.
Figure 2: Synthetic route to the spiro[2.6]nonane core via cyclopropanation of an exocyclic alkene.[2][3][4]
References
PubChem. Spiro[2.6]nonane Compound Summary. National Library of Medicine.[2][4] Available at: [Link]
World Intellectual Property Organization. WO2023/249965: Compounds for Treating Mitochondrial Dysfunction. (2023).[2] Available at: [Link]
Google Patents. US12180207B2: Substituted pyrazolo[1,5-a]pyridine compounds as inhibitors of FGFR tyrosine kinases. (2024).[2] Available at:
Drug Hunter. The Spirocycle Surge in Drug Discovery. (2025).[1][2] Available at: [Link]
Navigating the Disposal of 5-Benzyl-5,8-diazaspiro[2.6]nonane Dihydrochloride: A Guide for Laboratory Professionals
For researchers and scientists engaged in the dynamic field of drug development, the synthesis and handling of novel chemical entities are routine. Among these, 5-Benzyl-5,8-diazaspiro[2.6]nonane dihydrochloride, a uniqu...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and scientists engaged in the dynamic field of drug development, the synthesis and handling of novel chemical entities are routine. Among these, 5-Benzyl-5,8-diazaspiro[2.6]nonane dihydrochloride, a unique diazaspirocyclic compound, presents specific handling and disposal challenges. This guide provides essential, immediate safety and logistical information, outlining the operational and disposal plans necessary for the responsible management of this compound in a laboratory setting. Our commitment to scientific integrity and safety extends beyond product provision, aiming to build deep trust by delivering value-added information for our partners in research.
Understanding the Hazard Profile: An Evidence-Based Approach
Our analysis considers the structural components of the molecule: the diazaspiro[2.6]nonane core, the benzyl substituent, and its dihydrochloride salt form. Safety data for analogous compounds, such as 4-Boc-4,7-diazaspiro[2.5]octane, indicate that this class of chemicals may be harmful if swallowed or inhaled, and can cause skin and eye irritation[1][2]. The presence of the benzyl group, as seen in related compounds like benzyl alcohol, may also contribute to irritant properties[3][4][5]. As a dihydrochloride salt, the compound is likely a solid with low volatility.
Anticipated Hazards:
Acute Toxicity (Oral, Inhalation): Harmful if swallowed or inhaled[1][2].
Respiratory Irritation: May cause respiratory irritation[1][2].
These anticipated hazards necessitate a cautious and well-defined approach to handling and disposal to ensure the safety of laboratory personnel and the protection of the environment.
Core Directive: A Step-by-Step Disposal Protocol
The following protocol is a comprehensive guide for the proper disposal of 5-Benzyl-5,8-diazaspiro[2.6]nonane dihydrochloride. This procedure is designed to be a self-validating system, ensuring that each step contributes to a safe and compliant waste management process.
Personal Protective Equipment (PPE): The First Line of Defense
Before initiating any disposal procedures, all personnel must be equipped with the appropriate PPE. The selection of PPE is dictated by the anticipated hazards and is a critical control measure to prevent exposure.
PPE Component
Specification
Rationale
Gloves
Nitrile or other chemically resistant gloves.
To prevent skin contact and subsequent irritation[1][2].
Eye Protection
Safety glasses with side shields or chemical splash goggles.
To protect against accidental splashes and eye irritation[1][2].
Lab Coat
Standard laboratory coat.
To protect clothing and skin from contamination.
Respiratory Protection
Use in a well-ventilated area. A NIOSH-approved respirator may be necessary for large quantities or in case of dust generation.
To prevent inhalation of the compound, which may be harmful[1][2].
Spill Management: Immediate and Controlled Response
In the event of a spill, a swift and methodical response is crucial to mitigate potential hazards.
Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated.
Contain the Spill: For solid spills, carefully sweep or scoop the material to avoid generating dust. For solutions, absorb with an inert material such as vermiculite, dry sand, or earth.
Collect and Package: Place the contained material into a clearly labeled, sealed container for hazardous waste.
Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent (e.g., water, if compatible), followed by a detergent solution. All cleaning materials should be collected as hazardous waste.
Waste Disposal Workflow
The disposal of 5-Benzyl-5,8-diazaspiro[2.6]nonane dihydrochloride must be conducted in accordance with institutional, local, and national regulations. The following workflow provides a logical progression for its safe disposal.
Caption: Disposal workflow for 5-Benzyl-5,8-diazaspiro[2.6]nonane dihydrochloride.
Step-by-Step Guide:
Segregation: All waste materials, including the pure compound, contaminated labware, and spill cleanup debris, must be segregated as hazardous chemical waste. Do not mix with non-hazardous waste.
Packaging:
Place solid waste in a robust, leak-proof container with a secure lid.
For solutions, use a container made of a compatible material. Given its dihydrochloride salt nature, acidic solutions should be avoided in metal containers.
Clearly label the container with "Hazardous Waste" and the full chemical name: "5-Benzyl-5,8-diazaspiro[2.6]nonane dihydrochloride".
Storage: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.
Disposal: Arrange for the collection of the hazardous waste by a licensed and reputable chemical waste disposal company. Provide them with all necessary information about the waste material. Never attempt to dispose of this chemical down the drain or in regular trash.
Decontamination of Laboratory Equipment
Thorough decontamination of all equipment that has come into contact with 5-Benzyl-5,8-diazaspiro[2.6]nonane dihydrochloride is essential to prevent cross-contamination and ensure a safe working environment.
Initial Rinse: Rinse the equipment with a suitable solvent in a fume hood. The choice of solvent should be based on the solubility of the compound and should be collected as hazardous waste.
Washing: Wash the rinsed equipment with a laboratory detergent and water.
Final Rinse: Rinse thoroughly with deionized water.
Drying: Allow the equipment to air dry completely before reuse or storage.
Conclusion: A Commitment to Safety and Compliance
The responsible management of laboratory chemicals is a cornerstone of scientific excellence. While 5-Benzyl-5,8-diazaspiro[2.6]nonane dihydrochloride presents certain hazards, a thorough understanding of its potential risks, coupled with the implementation of robust handling and disposal protocols, ensures the safety of researchers and the integrity of the research environment. This guide provides a framework for these essential procedures, empowering scientists to continue their vital work with confidence and a steadfast commitment to safety and environmental stewardship.
References
(2024, November 1). 674792-08-6 - Safety Data Sheet.
Gotor, A. A., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Molecules, 27(15), 4894. [Link]
Nair, B. (2001). Final report on the safety assessment of Benzyl Alcohol, Benzoic Acid, and Sodium Benzoate. International Journal of Toxicology, 20(Suppl 3), 23-50. [Link]
Hartwig, A. (2020). Benzyl alcohol: MAK value documentation, English translation. The MAK Collection for Occupational Health and Safety. [Link]
Glaros, T. G., et al. (2019). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. ACS medicinal chemistry letters, 10(7), 1056-1061. [Link]
New Jersey Department of Health. (n.d.). Hazard Summary: Benzyl Dimethylamine. Retrieved from [Link]
Laboratoriumdiscounter. (n.d.). Safety Data Sheet: Benzyl alcohol. Retrieved from [Link]
Van de Walle, D. R., & Van der Eycken, E. V. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Future Medicinal Chemistry, 9(18), 2265-2287. [Link]
Cole-Parmer. (n.d.). Chemical Compatibility Chart. Retrieved from [Link]
Walchem. (2024, April 19). Chemical Compatibility Chart. Retrieved from [Link]
Keri, R. S., et al. (2023). You Win Some, You Lose Some: Modifying the Molecular Periphery of Nitrofuran-Tagged Diazaspirooctane Reshapes Its Antibacterial Activity Profile. Molecules, 28(1), 353. [Link]
Keri, R. S., et al. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Pharmaceuticals, 16(3), 429. [Link]
Personal protective equipment for handling 5-Benzyl-5,8-diazaspiro[2.6]nonane dihydrochloride
As a Senior Application Scientist overseeing high-throughput synthesis and drug discovery laboratories, I recognize that handling specialized chemical building blocks requires more than just reading a Safety Data Sheet (...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist overseeing high-throughput synthesis and drug discovery laboratories, I recognize that handling specialized chemical building blocks requires more than just reading a Safety Data Sheet (SDS). 5-Benzyl-5,8-diazaspiro[1]nonane is frequently utilized as a critical intermediate in the synthesis of complex therapeutics, including JAK kinase inhibitors[1].
When this compound is supplied as a dihydrochloride salt , its physical properties change drastically. Amine hydrochloride salts are notoriously fine, dry, and hygroscopic powders that readily hold static charge. This creates a high risk of aerosolization and subsequent inhalation or mucosal irritation.
To ensure your safety and the integrity of your research, the following operational guide provides field-proven, self-validating protocols for handling 5-Benzyl-5,8-diazaspiro[1]nonane dihydrochloride, grounded in authoritative laboratory safety standards[2].
Quantitative PPE Specifications and Causality Matrix
Under OSHA standards, a rigorous hazard assessment must dictate your Personal Protective Equipment (PPE) selection[3]. Do not rely on default laboratory attire.
PPE Category
Specification
Quantitative Metric / Standard
Causality (Mechanistic Rationale)
Hand Protection
Nitrile Gloves (Double-gloved)
≥ 0.12 mm thickness (min)
Nitrile provides superior resistance to the organic solvents (e.g., DCM, DMF) typically used to dissolve this building block. Double-gloving allows immediate removal of the outer layer if contaminated, preventing skin permeation during transit to a sink.
Respiratory
N95 or P100 Particulate Respirator
95% to 99.9% filtration efficiency
The dihydrochloride salt form is a fine powder. Aerosolization during weighing poses a severe inhalation risk to mucosal membranes.
Eye Protection
Chemical Splash Goggles
ANSI Z87.1 compliant
Prevents severe ocular irritation from airborne amine salt dust. Standard safety glasses with side shields are aerodynamically insufficient for fine powders.
Body Protection
Flame-Resistant Lab Coat
100% Cotton or Nomex
Prevents particulate accumulation on street clothing. Synthetic blends (e.g., polyester) generate static electricity, causing the powder to cling to the fabric.
Operational Plan: Step-by-Step Handling Protocols
Protocol 1: Safe Weighing and Transfer
Field-Proven Insight: The primary point of exposure for amine dihydrochloride salts occurs during transfer from the reagent bottle to the reaction vessel. Static charge is your biggest enemy here.
Environmental Setup: Ensure the Class II fume hood has a face velocity of 80-100 feet per minute (fpm).
Causality: This specific velocity is the optimal aerodynamic threshold to capture escaping particulates without creating turbulent eddies that would blow the powder out of your weighing boat.
Static Mitigation: Wipe the exterior of the reagent bottle and the balance draft shield with an anti-static wipe. Use an anti-static polymeric weighing boat.
Causality: Mitigating static prevents the sudden dispersion (or "jumping") of the powder, ensuring accurate mass measurement and preventing environmental contamination.
Dispensing: Use a grounded micro-spatula to transfer the solid slowly.
Validation Checkpoint: Observe the analytical balance readout. A continuously fluctuating mass reading indicates active static interference or micro-drafts. Do not proceed until the reading stabilizes for at least 5 seconds, validating a controlled, static-free micro-environment.
Protocol 2: Spill Response and Decontamination
Field-Proven Insight: The instinct to sweep up a powder spill is dangerous when handling respiratory irritants.
Containment: If a spill occurs outside the ventilated enclosure, immediately evacuate personnel from the immediate vicinity and don a P100 respirator.
Wet-Wiping Technique: Do NOT sweep or brush the powder. Cover the spill with absorbent paper towels. Gently mist the towels with a 10% bleach solution or mild soapy water.
Causality: Dry sweeping aerosolizes the dihydrochloride salt, exponentially increasing inhalation exposure. Wetting the powder lowers its vapor pressure, dissolves the salt, and traps the particulates within the liquid matrix for safe collection.
Collection: Scoop the wet matrix using a disposable scraper into a designated hazardous waste container.
Validation Checkpoint: Inspect the spill area with a secondary wipe using a clean, wet white towel. If the secondary towel shows any discoloration or residue, the area is not decontaminated. Repeat Step 2 until the validation wipe is completely clean.
Disposal & Waste Management Plan
According to EPA regulations, all materials contaminated with 5-Benzyl-5,8-diazaspiro[1]nonane dihydrochloride must be strictly managed as hazardous waste[4].
Segregation: Do not mix this waste with acidic waste streams. Amine salts can react unpredictably with strong acids or oxidizers.
Labeling: Label the container explicitly as "Hazardous Solid Waste - Toxic/Irritant (Amine Dihydrochloride)".
Storage: Store in a sealed, leak-proof container in a designated Satellite Accumulation Area (SAA). Ensure the container is disposed of via a certified chemical waste contractor within 90 days.
Workflow Visualization
The following diagram maps the logical progression of handling this chemical, ensuring safety protocols are embedded at every decision node.
Workflow for handling 5-Benzyl-5,8-diazaspiro[1]nonane dihydrochloride from assessment to disposal.
References
Title: WO 2012/003829 A1 (JAK kinase and protein tyrosine kinase inhibitors)
Title: 29 CFR 1910.132 -- General requirements (Personal Protective Equipment)
Source: eCFR (Electronic Code of Federal Regulations)
URL: [Link]
Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards
Source: National Center for Biotechnology Information (NCBI) Bookshelf
URL: [Link]
Title: 40 CFR Part 262 -- Standards Applicable to Generators of Hazardous Waste
Source: eCFR (Electronic Code of Federal Regulations)
URL: [Link]